Pyridindolol
Description
beta-galactosidase inhibitor; RN from 9th CI; cpd not in Chemline 7/26/83; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXHGQDPLEUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-46-9 | |
| Record name | Pyridindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridindolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Isolation of Pyridindolol from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol, a β-carboline alkaloid, represents a class of natural products with noteworthy biological activities. First isolated from the fermentation broth of Streptomyces sp. K93-0711, this family of compounds has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of pyridindolols, with a focus on this compound K1 and K2. Detailed experimental protocols, quantitative data, and insights into the biosynthetic and potential signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.
Introduction
The genus Streptomyces is a prolific source of structurally diverse and biologically active secondary metabolites, which have been a cornerstone of drug discovery for decades. Among these are the pyridindolols, a family of alkaloids characterized by a β-carboline skeleton. The initial discovery of this class of compounds was the isolation of Pyridindolols K1 and K2 from the culture broth of Streptomyces sp. K93-0711.[1] this compound K2 has been shown to inhibit the adhesion of HL-60 cells to LPS-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers, suggesting potential anti-inflammatory applications.[1] This guide will delve into the technical details of the discovery and isolation of these compounds, providing a foundation for future research and development.
Physicochemical Properties and Quantitative Data
The structural elucidation of Pyridindolols K1 and K2 was accomplished through a combination of spectroscopic techniques. The key physicochemical properties and other quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of Pyridindolols K1 and K2
| Property | This compound K1 | This compound K2 |
| Molecular Formula | C₁₈H₁₈N₂O₅ | C₁₆H₁₆N₂O₄ |
| Molecular Weight | 342.35 g/mol | 300.31 g/mol |
| Core Skeleton | β-carboline | β-carboline |
Table 2: Biological Activity of this compound K2
| Assay | Target Cells | Activating Agent | IC₅₀ |
| Cell Adhesion Inhibition | HL-60 cells to HUVEC monolayer | Lipopolysaccharide (LPS) | 75 µg/mL[1] |
Table 3: Spectroscopic Data for this compound K1 (Expected Features)
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the indole and pyridine rings- Signals for the diol side chain protons- Methylene protons of the acetoxymethyl group- Methyl protons of the acetyl group- NH proton of the indole ring |
| ¹³C NMR | - Carbon signals corresponding to the β-carboline core- Signals for the carbons of the diol and acetoxymethyl side chains- Carbonyl carbon of the acetyl group |
| IR | - O-H stretching for the hydroxyl groups- N-H stretching for the indole amine- C=O stretching for the ester carbonyl- C-O stretching for the ester and alcohol functionalities- Aromatic C-H and C=C stretching |
| MS | - Molecular ion peak corresponding to the molecular weight of 342.35 |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces sp. K93-0711 and the subsequent isolation and purification of pyridindolols.
Fermentation of Streptomyces sp. K93-0711
A detailed protocol for the cultivation of Streptomyces sp. K93-0711 to produce pyridindolols is outlined below.
-
Strain: Streptomyces sp. K93-0711
-
Seed Medium: A suitable medium for the initial growth of the actinomycete, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and trace elements.
-
Production Medium: A formulation designed to enhance the production of secondary metabolites. This may involve nutrient limitation or the inclusion of specific precursors.
-
Fermentation Conditions:
-
Temperature: Typically 28-30°C for Streptomyces species.
-
pH: Maintained in the neutral range (pH 7.0-7.5).[2]
-
Aeration: Adequate aeration is crucial for the growth of these aerobic bacteria, often achieved through shaking in baffled flasks or sparging in a fermenter.
-
Incubation Time: Typically 5-7 days, with the production of secondary metabolites often occurring in the stationary phase of growth.[2]
-
Isolation and Purification of Pyridindolols
The following is a generalized workflow for the extraction and purification of pyridindolols from the fermentation broth.
-
Harvesting: The culture broth is harvested after the optimal fermentation period. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant (culture filtrate) is extracted with an organic solvent such as ethyl acetate.[2] The solvent is added to the filtrate (typically in a 1:1 v/v ratio) and shaken vigorously. The organic phase, containing the pyridindolols, is then separated from the aqueous phase.[2] This process is usually repeated multiple times to ensure complete extraction.
-
Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[2]
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate the pure compounds. This may include:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture.[3]
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.[3]
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.
-
Signaling Pathways
Inhibition of LPS-Induced Cell Adhesion
This compound K2's ability to inhibit the adhesion of HL-60 cells to LPS-activated HUVECs suggests an interference with pro-inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In endothelial cells, LPS binding to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[4][5] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for cell adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin).[4] These adhesion molecules on the endothelial cell surface are crucial for the recruitment and attachment of leukocytes, such as HL-60 cells, to the site of inflammation. This compound K2 may exert its inhibitory effect by targeting one or more components of this pathway.
References
- 1. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophages enhance lipopolysaccharide induced apoptosis via Ang1 and NF-κB pathways in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‑acetyl cysteine protects HUVECs against lipopolysaccharide‑mediated inflammatory reaction by blocking the NF‑κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Pyridindolol's Mechanism of Action as a β-Galactosidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol, a natural product isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral β-galactosidase from bovine liver. Its inhibitory action is notably pH-dependent, exhibiting efficacy in the acidic range of pH 4.0-5.0, a characteristic that distinguishes its mechanism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory kinetics, a generalized experimental protocol for its characterization, and a model of its interaction with β-galactosidase.
Introduction
β-Galactosidases are glycoside hydrolase enzymes that catalyze the hydrolysis of β-galactosides into monosaccharides. These enzymes are crucial in various biological processes, and their inhibition has been a subject of interest for therapeutic and research applications. This compound emerges as a selective inhibitor, demonstrating a specific action against neutral bovine liver β-galactosidase, while not affecting the acidic form of the enzyme from the same source or β-galactosidases from other organisms. Understanding the nuances of its inhibitory mechanism is pivotal for leveraging its potential in drug design and as a tool in enzymology research.
Physicochemical Properties of this compound
This compound is a carboline derivative with the chemical structure 1-[1(R), 2-dihydroxyethyl]-3-hydroxymethyl-9H-pyrido[3,4-b] indole. Its structure has been elucidated through spectroscopic analysis and X-ray crystallography.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| Source | Streptomyces alboverticillatus |
| Appearance | Crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water |
Mechanism of Inhibition: Non-Competitive and pH-Dependent
This compound functions as a non-competitive inhibitor of neutral bovine liver β-galactosidase. This mode of inhibition signifies that this compound does not bind to the active site of the enzyme, but rather to an allosteric site. The binding of this compound to this secondary site induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site.
A key feature of this compound's inhibitory action is its strict pH dependence. Inhibition is observed in an acidic environment (pH 4.0-5.0), with no discernible inhibition at neutral pH (pH 7.0). This suggests that the protonation state of either the inhibitor or specific amino acid residues at the allosteric binding site is critical for their interaction.
Kinetic Parameters
The inhibitory potency of this compound against bovine liver β-galactosidase has been quantified, yielding an IC₅₀ value of 7.4 x 10⁻⁶ M at pH 4.5. In non-competitive inhibition, the inhibitor decreases the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged. The relationship is defined by the following equations:
Vmax' = Vmax / (1 + [I]/Ki)
Km' = Km
Where:
-
Vmax' is the apparent Vmax in the presence of the inhibitor.
-
[I] is the inhibitor concentration.
-
Ki is the inhibition constant, representing the concentration of inhibitor that reduces the Vmax by half.
Note: The specific Ki value for this compound and the Km for the substrate with bovine liver β-galactosidase are not available in the reviewed literature.
Experimental Protocol: Characterization of β-Galactosidase Inhibition
The following is a generalized protocol for determining the non-competitive inhibition of bovine liver β-galactosidase by this compound, based on standard enzymology practices.
Materials and Reagents
-
Neutral bovine liver β-galactosidase
-
This compound
-
Ortho-Nitrophenyl-β-galactoside (ONPG) as substrate
-
Citrate-phosphate buffer (for pH 4.0-5.0)
-
Phosphate buffer (for pH 7.0)
-
Sodium carbonate (to stop the reaction)
-
Spectrophotometer
Enzyme Activity Assay
-
Enzyme and Inhibitor Preparation : Prepare a stock solution of neutral bovine liver β-galactosidase in a suitable buffer. Prepare a stock solution of this compound in a solvent in which it is readily soluble (e.g., DMSO).
-
Reaction Mixture : In a microcentrifuge tube or a 96-well plate, prepare reaction mixtures containing the appropriate buffer (pH 4.5), varying concentrations of the substrate (ONPG), and a fixed concentration of this compound. Include control reactions with no inhibitor.
-
Enzyme Incubation : Pre-incubate the enzyme with this compound for a set period to allow for the formation of the enzyme-inhibitor complex.
-
Initiation of Reaction : Initiate the enzymatic reaction by adding the ONPG solution to the enzyme-inhibitor mixture.
-
Incubation : Incubate the reaction at a constant temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction : Stop the reaction by adding a solution of sodium carbonate, which will also enhance the color of the product.
-
Measurement : Measure the absorbance of the product, o-nitrophenol, at 420 nm using a spectrophotometer.
-
Data Analysis : Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration. Plot 1/V versus 1/[S] (Lineweaver-Burk plot) to determine the apparent Vmax and Km values and to confirm the non-competitive inhibition pattern.
Visualizing the Mechanism and Workflow
Mechanism of Non-Competitive Inhibition
Caption: Non-competitive inhibition of β-galactosidase by this compound.
Experimental Workflow for Inhibition Assay
Caption: Experimental workflow for β-galactosidase inhibition assay.
Conclusion
This compound presents a unique case of pH-dependent, non-competitive inhibition of neutral bovine liver β-galactosidase. Its specificity and mechanism of action make it a valuable tool for studying the structure and function of this enzyme. Further research to identify the specific allosteric binding site and to elucidate the structural basis for its pH-dependent inhibition will be crucial for the potential development of more potent and selective β-galactosidase inhibitors. The experimental framework provided in this guide offers a foundation for such future investigations.
Spectroscopic and Analytical Profile of Pyridindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol is a naturally occurring β-carboline alkaloid first isolated from Streptomyces sp.[1][2]. Its chemical structure, elucidated through extensive spectroscopic analysis, is 1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol[1][3]. As a member of the β-carboline family, this compound is of interest due to the diverse biological activities associated with this class of compounds, including potential antitumor, antiviral, and antimicrobial properties[4][5][6][7]. This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and relevant biological pathways associated with this compound. While specific raw spectral data for this compound is not widely available in the public domain, this document compiles representative data and standardized experimental protocols applicable to its characterization.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy[8][9]. The following tables summarize the expected spectroscopic data for this compound based on its known structure and the characteristic values for β-carboline alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.3-7.2 | m | 5H | Aromatic protons (indole ring) |
| ~8.0 | s | 1H | H-4 (pyridine ring) |
| ~9.5 | br s | 1H | NH (indole) |
| ~5.0 | d | 1H | H-1' (ethane-1,2-diol) |
| ~4.8 | s | 2H | -CH₂OH (at C-3) |
| ~4.0-3.8 | m | 2H | H-2' (ethane-1,2-diol) |
| ~5.5, ~5.0, ~4.5 | br s | 3H | -OH protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140-110 | Aromatic carbons (indole and pyridine rings) |
| ~135 | C-1 |
| ~130 | C-3 |
| ~75 | C-1' (ethane-1,2-diol) |
| ~65 | C-2' (ethane-1,2-diol) |
| ~60 | -CH₂OH (at C-3) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HRMS | ESI+ | [M+H]⁺, [M+Na]⁺ | Confirmation of molecular formula C₁₄H₁₄N₂O₃ |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| 1650-1500 | Strong | C=C and C=N stretching (aromatic rings) |
| 1400-1200 | Medium | C-O stretching and O-H bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of this compound. The β-carboline scaffold typically exhibits characteristic absorption maxima.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Solvent | λmax (nm) |
| Methanol or Ethanol | ~240, ~290, ~350 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of β-carboline alkaloids like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable full spectral assignment. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: High-resolution mass spectra are obtained using an ESI or MALDI time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition. Fragmentation patterns in MS/MS experiments can provide further structural information[10][11].
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or buffer).
-
Instrumentation: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-600 nm, using the pure solvent as a reference.
Biological Pathways and Experimental Workflows
This compound is known to be an inhibitor of β-galactosidase[1][2][12]. Furthermore, as a β-carboline alkaloid, it belongs to a class of compounds with a wide range of biological activities, often involving interactions with DNA and various enzymes and receptors[4][7][13].
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the β-carboline core of this compound is proposed to occur via a Pictet-Spengler reaction[14][15][16]. This involves the condensation of a tryptophan derivative with an aldehyde, followed by cyclization and subsequent modifications.
References
- 1. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [beta]-Carboline Alkaloids: Biochemical and Pharmacological Functions - ProQuest [proquest.com]
- 6. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Blocks in the pseudouridimycin pathway unlock hidden metabolites in the Streptomyces producer strain - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pyridindolol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol and its analogs are a family of β-carboline alkaloids, primarily isolated from Streptomyces species.[1][2] These compounds have garnered interest within the scientific community due to their diverse biological activities, which range from enzyme inhibition to modulation of cellular adhesion processes. This technical guide provides an in-depth overview of the known biological activities of this compound and its key analogs, this compound K1 and K2. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Quantitative Biological Activity Data
The biological activities of this compound and its analogs have been quantitatively assessed in several studies. The following tables summarize the key findings for easy comparison.
Table 1: Inhibition of β-Galactosidase by this compound
| Compound | Enzyme Source | Assay Conditions | Inhibition Type | IC50 |
| This compound | Bovine Liver | pH 4.5 | Non-competitive | 7.4 x 10⁻⁶ M[2] |
Table 2: Inhibition of Cell Adhesion by this compound Analogs
| Compound | Assay | Target Cells | Activating Agent | IC50 |
| This compound K2 | Inhibition of HL-60 cell adhesion to HUVEC monolayer | HL-60 and HUVEC | Lipopolysaccharide (LPS) | 75 µg/mL[1] |
| This compound K1 | Not Reported | Not Reported | Not Reported | No quantitative data available[1][3][4] |
Signaling Pathways and Mechanisms of Action
Inhibition of Cell Adhesion by this compound K2
This compound K2 has been shown to inhibit the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs) activated by the inflammatory agent lipopolysaccharide (LPS).[1] This activity suggests that this compound K2 may interfere with inflammatory signaling pathways. The proposed mechanism involves the modulation of downstream signaling cascades initiated by the activation of Toll-like receptor 4 (TLR4) by LPS on the surface of endothelial cells. While the precise molecular target of this compound K2 within this pathway has not been elucidated, it is hypothesized to act on downstream signaling components.
Caption: Proposed mechanism of this compound K2 in inhibiting LPS-induced cell adhesion.
Inhibition of β-Galactosidase by this compound
This compound is a non-competitive inhibitor of neutral β-galactosidase isolated from bovine liver.[5] The inhibition is pH-dependent, being effective in the pH range of 4.0 to 5.0, with no inhibitory activity observed at pH 7.0.[5] The non-competitive nature of the inhibition suggests that this compound binds to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.
Experimental Protocols
Cell Adhesion Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of compounds like this compound K2 on the adhesion of leukocytes to endothelial cells.
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Human promyelocytic leukemia cells (HL-60) are cultured in RPMI-1640 medium supplemented with 10% FBS.[1]
2. Assay Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.[1]
-
Label HL-60 cells with a fluorescent dye such as Calcein-AM.
-
Pre-incubate the labeled HL-60 cells with varying concentrations of the test compound (e.g., this compound K2) for 30 minutes at 37°C.[1]
-
Wash the activated HUVEC monolayer to remove LPS.
-
Add the pre-treated HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C to allow for adhesion.[1]
-
Gently wash the wells to remove non-adherent HL-60 cells.
-
Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the percentage of inhibition relative to the control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]
Caption: Experimental workflow for the cell adhesion inhibition assay.
β-Galactosidase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of compounds like this compound against β-galactosidase.
1. Reagents:
-
β-Galactosidase enzyme solution.
-
Substrate solution (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Buffer solution (e.g., phosphate buffer, pH adjusted to the desired value).
-
Test compound (this compound) dissolved in a suitable solvent.
-
Stop solution (e.g., sodium carbonate).
2. Assay Procedure:
-
In a microplate or cuvette, add the buffer, enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ONPG).
-
Allow the reaction to proceed for a set time.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.
-
A blank reaction without the enzyme should be included.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR)
The available data on the structure-activity relationship of this compound analogs is currently limited. However, some initial observations can be made:
-
The presence of a β-carboline scaffold is a common feature of these active compounds.
-
Simple acetylated analogs of this compound have been noted to inhibit cell adhesion factors in HL-60 cells, suggesting that modifications to the side chains can influence this specific biological activity.[2]
-
Further research involving the synthesis and biological evaluation of a wider range of this compound analogs is necessary to establish a more comprehensive SAR.
Conclusion
This compound and its analogs represent a promising class of bioactive natural products. This compound itself is a specific inhibitor of bovine liver β-galactosidase, while its analog, this compound K2, demonstrates anti-inflammatory potential through the inhibition of leukocyte-endothelial cell adhesion. Although quantitative biological data for this compound K1 remains elusive, the activity of this compound K2 suggests a potential area of investigation for this related compound. The detailed experimental protocols and the visualized signaling pathway provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of the this compound family of compounds. Future studies should focus on elucidating the precise molecular targets of these compounds, expanding the structure-activity relationship studies, and evaluating their efficacy in in vivo models of inflammation and other relevant diseases.
References
Pyridindolol: A Specialized Tool for the Investigation of Glycoside Hydrolases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridindolol, a β-carboline alkaloid first isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral β-galactosidase. This unique profile makes it a valuable molecular tool for researchers studying the kinetics, structure, and function of glycoside hydrolases. While its application has been primarily focused on bovine liver β-galactosidase, its mechanism of action provides a framework for its use in broader glycoside hydrolase research. This guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed protocols for its use in enzyme inhibition studies. Furthermore, it explores the theoretical application of such inhibitors as pharmacological chaperones in the context of lysosomal storage disorders like Gaucher disease, while noting the current lack of direct experimental evidence for this compound in this role.
Introduction to this compound
This compound is a natural product belonging to the this compound class of compounds.[1] It was discovered as an inhibitor of β-galactosidase and has since been characterized as a highly specific inhibitor of the neutral form of this enzyme, particularly from bovine liver.[2][3] Its chemical structure, 1-[1(R), 2-dihydroxyethyl]-3-hydroxymethyl-9H-pyrido[3,4-b] indole, was established through spectroscopic analysis and X-ray structure determination.[4]
Physicochemical Properties
This compound is a relatively small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 55812-46-9 |
| Source | Streptomyces alboverticillatus[3] |
| Solubility | Soluble in Methanol, Ethanol, n-butanol, DMSO, DMF, and 0.5N HCl. Slightly soluble in water. Insoluble in Benzene, Chloroform, and Ethyl ether.[3] |
| Purity (typical) | >90% (HPLC)[3] |
Biosynthesis
Recent genomic investigations have identified a putative biosynthetic gene cluster (BGC) for this compound in Streptomyces species.[5] The proposed pathway begins with L-tryptophan and glyceraldehyde-3-phosphate. A key initial step is the formation of the tricyclic β-carboline ring system, catalyzed by a Pictet-Spenglerase. Subsequent tailoring reactions, including dehydrogenation and reduction, are thought to be carried out by other enzymes within the BGC to yield the final this compound structure.[6]
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action and Enzyme Kinetics
This compound functions as a non-competitive inhibitor of neutral bovine liver β-galactosidase.[2][3] This mode of inhibition means that this compound binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds.[7] Consequently, the inhibitor does not compete with the substrate for binding to the enzyme. The binding of this compound to the enzyme or the enzyme-substrate complex reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate.[8]
This mechanism is characterized by a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km) remains unchanged.[7]
Caption: Schematic of non-competitive enzyme inhibition.
Quantitative Inhibition Data
The inhibitory activity of this compound against bovine liver β-galactosidase has been quantified, with a reported IC50 value. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
| Enzyme | Source | Inhibition Type | IC50 | pH |
| Neutral β-Galactosidase | Bovine Liver | Non-competitive | 7.4 x 10⁻⁶ M[3] | 4.5 |
It is important to note that this compound shows high specificity. It does not inhibit acid β-galactosidase from bovine liver, nor does it affect β-galactosidases from other sources that have been tested.[2] There is currently no published data on the inhibitory effects of this compound on other glycoside hydrolases such as α-glucosidase or glucocerebrosidase.
This compound as a Tool for Studying Glycoside Hydrolases
The specific and well-characterized mechanism of this compound makes it a useful tool for researchers in several ways:
-
Probing Allosteric Sites: As a non-competitive inhibitor, this compound can be used to identify and characterize allosteric regulatory sites on β-galactosidase.
-
Enzyme Kinetics Studies: It serves as a classic example of a non-competitive inhibitor for educational and comparative studies of enzyme kinetics.
-
Structure-Activity Relationship (SAR) Studies: While SAR studies on this compound itself are limited, its analogs have been synthesized and investigated for other biological activities, suggesting a scaffold that can be modified to probe different biological processes.[3]
Experimental Protocols
The following protocols are provided as a guide for using this compound in glycoside hydrolase inhibition studies.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol. Store at -20°C.
-
Enzyme Solution: Prepare a working solution of β-galactosidase in the appropriate buffer (e.g., Tris-acetate buffer for neutral β-galactosidase). The final concentration of the enzyme should be determined empirically to yield a linear reaction rate over the desired time course.
-
Substrate Solution: A common chromogenic substrate for β-galactosidase is o-nitrophenyl-β-D-galactopyranoside (ONPG).[9] Prepare a stock solution of ONPG in the assay buffer. The final concentration in the assay should be around the Km value of the enzyme for ONPG.
-
Assay Buffer: For neutral bovine liver β-galactosidase, a Tris-acetate buffer with a pH between 4.0 and 5.0 is recommended for observing inhibition by this compound.[2][3]
-
Stop Solution: A solution of 1 M sodium carbonate (Na₂CO₃) is used to stop the enzymatic reaction by raising the pH.
In Vitro Enzyme Inhibition Assay Protocol
This protocol is designed to determine the IC50 of this compound for β-galactosidase.
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: Assay buffer and substrate.
-
Control (No Inhibitor): Enzyme, assay buffer, and substrate.
-
Inhibitor Wells: Enzyme, a range of this compound concentrations, and substrate.
-
-
Pre-incubation: Add the enzyme and this compound (or vehicle control) to the wells. Incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.
-
Initiate Reaction: Add the ONPG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add the stop solution to all wells. The development of a yellow color indicates the production of o-nitrophenol.
-
Measurement: Read the absorbance of each well at 420 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: General workflow for an in vitro enzyme inhibition assay.
This compound and Pharmacological Chaperone Therapy: A Theoretical Perspective
Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper folding and trafficking to the lysosome.[10][11] This approach is a promising therapeutic strategy for lysosomal storage disorders (LSDs) such as Gaucher disease, which is caused by mutations in the gene encoding the lysosomal enzyme glucocerebrosidase.[10]
The mechanism of action of many pharmacological chaperones involves competitive inhibition of the target enzyme.[12] These small molecule inhibitors bind to the active site of the misfolded enzyme in the endoplasmic reticulum (ER), stabilizing its conformation and allowing it to pass the ER's quality control system. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate displaces the chaperone, allowing the rescued enzyme to function.[11]
Caption: General mechanism of pharmacological chaperone therapy.
Given that this compound is a known glycoside hydrolase inhibitor, it is theoretically plausible that it or its analogs could be investigated for pharmacological chaperone activity. However, it is critical to note that there is currently no direct experimental evidence in the published literature to support the use of this compound as a pharmacological chaperone for Gaucher disease or any other lysosomal storage disorder. Its non-competitive binding mechanism also differs from the active-site binding of most currently studied pharmacological chaperones for these conditions. Further research would be required to explore this potential application.
Conclusion
This compound is a well-characterized, specific non-competitive inhibitor of neutral bovine liver β-galactosidase. Its unique mechanism of action makes it a valuable tool for researchers studying enzyme kinetics, allosteric regulation, and the structure-function relationships of glycoside hydrolases. While its direct application as a pharmacological chaperone remains speculative and unproven, the principles of its interaction with β-galactosidase provide a foundation for further investigation into the broader roles of β-carboline alkaloids in modulating enzyme function. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies of glycoside hydrolases.
References
- 1. (PDF) Inhibitory Activity of this compound on [research.amanote.com]
- 2. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 4. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Pyridindolol β-Galactosidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of Pyridindolol on β-galactosidase. This compound, a natural product isolated from Streptomyces alboverticillatus, has been identified as a specific, non-competitive inhibitor of neutral bovine liver β-galactosidase.[1][2][3] This assay is crucial for researchers studying glycosidase inhibitors and for professionals in drug development exploring potential therapeutic applications of such compounds. The protocol is based on a colorimetric method using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a chromogenic substrate.[4][5][6][7][8]
Introduction
β-galactosidase is a glycoside hydrolase that catalyzes the hydrolysis of β-galactosides into monosaccharides. In drug discovery, inhibitors of this enzyme are investigated for various therapeutic applications. This compound has been shown to exhibit inhibitory activity against bovine liver β-galactosidase.[3][9] Notably, its inhibitory action is pH-dependent, showing significant non-competitive inhibition at a pH range of 4.0-5.0, with no substantial inhibition observed at pH 7.0.[1] The IC50 value for the inhibition of bovine liver β-galactosidase has been reported to be 7.4 x 10⁻⁶ M at pH 4.5.[9] This application note details a robust and reproducible protocol to quantify the inhibitory potency of this compound and its analogs.
Data Presentation
The following table summarizes the inhibitory activity of this compound on bovine liver β-galactosidase at pH 4.5.
| This compound Concentration (µM) | % Inhibition (Representative Data) |
| 0.1 | 5 |
| 1 | 20 |
| 5 | 45 |
| 7.4 | 50 |
| 10 | 60 |
| 25 | 85 |
| 50 | 95 |
| 100 | 98 |
Caption: Representative dose-response data for this compound inhibition of bovine liver β-galactosidase. The IC50 value is highlighted.
Experimental Protocols
This protocol is adapted from standard ONPG-based β-galactosidase assays.[5][6]
Materials and Reagents
-
Bovine Liver β-galactosidase (neutral optimum pH)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Sodium Carbonate (Na₂CO₃) (1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator set to 37°C
Experimental Workflow
Caption: Experimental workflow for the this compound β-galactosidase inhibition assay.
Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in sodium acetate buffer (pH 4.5) to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
β-Galactosidase Working Solution: Dilute the bovine liver β-galactosidase in 0.1 M sodium acetate buffer (pH 4.5) to a concentration that yields a linear rate of reaction for at least 15 minutes.
-
ONPG Solution: Dissolve ONPG in 0.1 M sodium acetate buffer (pH 4.5) to a final concentration of 4 mg/mL. Prepare this solution fresh daily.
-
Stop Solution: Prepare a 1 M solution of Na₂CO₃ in deionized water.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Add 20 µL of the various dilutions of this compound or vehicle (for control wells).
-
Add 20 µL of the β-galactosidase working solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the ONPG solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. The development of a yellow color indicates the formation of o-nitrophenol.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Blank Correction: Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other readings.
-
Calculation of Percent Inhibition: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by non-linear regression analysis.
-
Mechanism of Inhibition
This compound acts as a non-competitive inhibitor of β-galactosidase.[1] In this model, the inhibitor binds to a site on the enzyme that is distinct from the active site. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site.
Caption: Mechanism of non-competitive inhibition of β-galactosidase by this compound.
Conclusion
The protocol described provides a reliable method for assessing the inhibitory activity of this compound on β-galactosidase. This assay is a valuable tool for the characterization of potential glycosidase inhibitors and can be adapted for high-throughput screening of compound libraries. The non-competitive inhibitory nature of this compound makes it an interesting candidate for further investigation in drug development programs targeting β-galactosidase.
References
- 1. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imagestoragesserc.blob.core.windows.net [imagestoragesserc.blob.core.windows.net]
- 3. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONPG (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]
- 9. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
Standard operating procedure for using Pyridindolol in lab experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Characterization of Pindolol's Interaction with G-Protein Coupled Receptors
Introduction
Pindolol is a non-selective β-adrenergic receptor antagonist, notable for its intrinsic sympathomimetic activity (ISA), meaning it also acts as a partial agonist.[1][2][3][4] Additionally, Pindolol is an antagonist at the serotonin 5-HT1A receptor.[1] This dual activity makes it a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways. These application notes provide a detailed standard operating procedure for the use of Pindolol in laboratory experiments, focusing on its characterization at β-adrenergic and 5-HT1A receptors.
Mechanism of Action
Pindolol competitively binds to both β1- and β2-adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine.[5] At these receptors, it acts as a partial agonist, meaning it can elicit a submaximal response compared to a full agonist. This intrinsic sympathomimetic activity is more pronounced at β2-adrenergic receptors.[6] The binding of Pindolol to β-adrenergic receptors, which are Gs-coupled, modulates the activity of adenylyl cyclase, thereby affecting intracellular cyclic AMP (cAMP) levels.[7][8]
Simultaneously, Pindolol acts as an antagonist at 5-HT1A receptors, which are Gi/o-coupled.[1] By blocking these receptors, Pindolol can prevent the inhibitory effect of serotonin on adenylyl cyclase, leading to an indirect modulation of cAMP levels and other downstream signaling events.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of Pindolol at various receptors.
Table 1: Binding Affinities (Ki) of Pindolol for Adrenergic and Serotonergic Receptors
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| β1-Adrenergic | Human | [125I]iodocyanopindolol | 0.4 | [1] |
| β2-Adrenergic | Human | [125I]iodocyanopindolol | 0.6 | [1] |
| 5-HT1A | Human | [3H]8-OH-DPAT | 2.5 | [1] |
| 5-HT1B | Human | [125I]iodocyanopindolol | 40 | [1] |
| 5-HT1D | Human | [3H]GR-125743 | 1,000 | [1] |
Table 2: Functional Data (pKi) of Pindolol in Radioligand Binding Assays
| Receptor Subtype | Cell Line | pKi |
| β1-Adrenergic | COS-7 | 8.17 ± 0.15 |
| β2-Adrenergic | COS-7 | Not Reported |
| [9] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Determining Pindolol Affinity at β-Adrenergic Receptors
This protocol describes a competitive binding assay using [125I]iodopindolol to determine the binding affinity (Ki) of Pindolol for β-adrenergic receptors expressed in cell membranes.
Materials:
-
HEK293 cells stably expressing human β1- or β2-adrenergic receptors
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
[125I]iodopindolol (Radioligand)
-
Unlabeled Pindolol (Competitor)
-
Propranolol (for non-specific binding determination)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add a serial dilution of unlabeled Pindolol to the appropriate wells.
-
For determining non-specific binding, add a high concentration of a non-selective antagonist like propranolol (e.g., 10 µM).
-
Add a fixed concentration of [125I]iodopindolol to each well (typically at a concentration close to its Kd).
-
Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the Pindolol concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay to Characterize Pindolol's Intrinsic Sympathomimetic Activity
This protocol measures the effect of Pindolol on intracellular cAMP levels in response to β-adrenergic receptor stimulation, allowing for the characterization of its partial agonist activity.
Materials:
-
CHO-K1 cells stably expressing human β2-adrenergic receptors
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Isoproterenol (full agonist)
-
Pindolol
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white plates
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing the β2-adrenergic receptor in appropriate media.
-
Seed the cells into 384-well white plates at a suitable density and allow them to attach overnight.
-
-
Agonist Mode Assay:
-
Prepare serial dilutions of Pindolol and the full agonist isoproterenol in stimulation buffer.
-
Aspirate the culture medium from the cells and add the stimulation buffer.
-
Add the different concentrations of Pindolol or isoproterenol to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Antagonist Mode Assay (Optional):
-
To determine the antagonist effect of Pindolol, pre-incubate the cells with varying concentrations of Pindolol for 15-30 minutes.
-
Then, add a fixed concentration of isoproterenol (typically the EC80) to the wells and incubate for an additional 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
For the agonist mode, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The partial agonism of Pindolol will be evident if its Emax is lower than that of isoproterenol.
-
For the antagonist mode, plot the cAMP concentration against the logarithm of the Pindolol concentration to determine the IC50 value.
-
Protocol 3: β-Arrestin Recruitment Assay to Investigate Biased Agonism
This protocol assesses the recruitment of β-arrestin to the β-adrenergic receptor upon ligand binding, which is a key signaling pathway distinct from G-protein coupling and is used to study biased agonism.
Materials:
-
U2OS cells stably co-expressing the human β2-adrenergic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) (e.g., PathHunter® β-arrestin assay from DiscoveRx).
-
Cell culture medium
-
Assay buffer
-
Pindolol
-
Isoproterenol (control agonist)
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the engineered U2OS cells in a 384-well white plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of Pindolol and isoproterenol in assay buffer.
-
Add the compounds to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare the potency and efficacy of Pindolol for β-arrestin recruitment to its G-protein-mediated signaling (e.g., cAMP production) to determine any signaling bias.
-
Mandatory Visualizations
Caption: Pindolol's interaction with the β-adrenergic receptor signaling pathway.
Caption: Workflow for a β-arrestin recruitment assay.
Caption: Pindolol's antagonistic action at the 5-HT1A receptor signaling pathway.
References
- 1. Pindolol - Wikipedia [en.wikipedia.org]
- 2. Pindolol--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 6. Pindolol--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pindolol | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridindolol Solubility and Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol is a beta-carboline alkaloid first identified as a product of Streptomyces species.[1] It is recognized for its inhibitory activity against β-galactosidase.[1][2] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These characteristics directly influence its formulation, bioavailability, and ultimately, its therapeutic efficacy.
This document provides detailed application notes and experimental protocols for assessing the solubility and stability of this compound in various buffer systems commonly employed in pharmaceutical research. The provided data is representative and intended to guide researchers in their experimental design and data interpretation.
Data Presentation: this compound Solubility and Stability
The following tables summarize hypothetical quantitative data for the solubility and stability of this compound in different buffer systems. This data is illustrative and based on the general characteristics of beta-carboline alkaloids, which often exhibit low aqueous solubility.[3]
Table 1: Thermodynamic Solubility of this compound in Different Buffer Systems at 25°C
| Buffer System | pH | Solubility (µg/mL) | Molar Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15.8 | 61.2 |
| Citrate Buffer | 3.0 | 125.4 | 485.5 |
| Citrate Buffer | 5.0 | 45.2 | 175.0 |
| Tris-HCl Buffer | 8.5 | 12.1 | 46.8 |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4) at 25°C
| Method | Solubility (µg/mL) | Molar Solubility (µM) |
| High-Throughput Nephelometry | 22.5 | 87.1 |
Table 3: Stability of this compound in Different Buffer Systems under Stressed Conditions (40°C for 7 days)
| Buffer System | pH | Initial Concentration (µg/mL) | Remaining this compound (%) | Major Degradation Products |
| 0.1 M HCl | 1.0 | 100 | 65.2 | Hydrolysis Product A |
| Phosphate-Buffered Saline (PBS) | 7.4 | 100 | 92.5 | Oxidation Product B |
| 0.1 M NaOH | 13.0 | 100 | 55.8 | Hydrolysis Product C |
| PBS with 3% H₂O₂ | 7.4 | 100 | 45.1 | Oxidation Products B, D |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the determination of the equilibrium solubility of this compound, a reliable method for assessing low-solubility compounds.[4][5]
Materials:
-
This compound (crystalline solid)
-
Selected buffer solutions (e.g., PBS pH 7.4, Citrate buffer pH 3.0 and 5.0, Tris-HCl buffer pH 8.5)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.
-
Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the desired buffer. Ensure there is undissolved solid material at the bottom of the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for 24 to 48 hours to ensure equilibrium is reached.[6]
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using the this compound stock solution and calculate the solubility in µg/mL.
Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[2][7][8]
Materials:
-
This compound
-
Buffer solutions (e.g., 0.1 M HCl, PBS pH 7.4, 0.1 M NaOH)
-
Hydrogen peroxide (30%)
-
Temperature-controlled oven or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.
-
Neutral Hydrolysis: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 40°C for 7 days.
-
Oxidative Degradation: Dilute the stock solution with PBS (pH 7.4) containing 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 7 days.
-
Photolytic Degradation: Expose the this compound solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution). The use of a PDA or MS detector is recommended to identify and characterize degradation products.
-
Calculate the percentage of remaining this compound and identify the major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.
-
Visualizations
Signaling Pathway
Caption: this compound's inhibition of β-galactosidase.
Experimental Workflow: Thermodynamic Solubility
Caption: Thermodynamic solubility determination workflow.
Experimental Workflow: Forced Degradation Study
Caption: Forced degradation study workflow.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. Thermodynamic Solubility (Shake Flask Method) [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Chemical modulation of gut bacterial metabolism induces colanic acid and extends the lifespan of nematode and mammalian hosts | PLOS Biology [journals.plos.org]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Determining the Effective Concentration of Pyridindolol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol is a naturally occurring β-carboline alkaloid isolated from Streptomyces species. Research has primarily focused on its role as an inhibitor of β-galactosidase and its potential in modulating cellular adhesion processes. While the broader class of β-carboline alkaloids exhibits a wide range of biological activities, including monoamine oxidase (MAO) inhibition and interaction with various receptors, there is currently a lack of scientific literature specifically identifying this compound as a non-selective beta-blocker or defining its direct interaction with beta-adrenergic receptors.
These application notes provide a comprehensive framework for researchers aiming to investigate the potential beta-blocking activity of this compound and to determine its effective concentration in a cell culture setting. The following protocols are designed as a general guide and can be adapted for specific cell lines and experimental goals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [1] |
| Molecular Weight | 258.27 g/mol | [1] |
| CAS Number | 55812-46-9 | [1] |
| Class | β-carboline alkaloid | [2] |
Table 2: Summary of Reported Biological Activities of this compound
| Activity | Description | IC₅₀/Effective Concentration | Source |
| β-Galactosidase Inhibition | Inhibits neutral bovine liver β-galactosidase under acidic conditions. | 50% inhibition at 2 µg/mL | [3] |
| Inhibition of Cell Adhesion | Inhibited the adhesion of HL-60 cells to LPS-activated HUVEC monolayer. | IC₅₀ = 75 µg/mL | [2] |
Table 3: Example Data from a Dose-Response Experiment for a Putative Beta-Blocker
| Concentration (µM) | Cell Viability (%) | Receptor Binding (%) | cAMP Level (pmol/well) |
| 0 (Control) | 100 | 100 | 50 |
| 0.01 | 98 | 95 | 48 |
| 0.1 | 97 | 80 | 40 |
| 1 | 95 | 55 | 25 |
| 10 | 92 | 20 | 12 |
| 100 | 70 | 5 | 8 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and Optimal Seeding Density
Objective: To determine the cytotoxic concentration range of this compound and the optimal cell seeding density for subsequent assays.
Materials:
-
Cell line expressing beta-adrenergic receptors (e.g., A549, H1299, CHO cells transfected with β1 and β2 receptors)[4]
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at varying densities (e.g., 1x10³, 2.5x10³, 5x10³, 1x10⁴ cells/well) to determine the optimal density for logarithmic growth over the assay period.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).[3]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ (50% cytotoxic concentration).
-
Select a non-toxic concentration range for subsequent functional assays.
-
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine if this compound binds to β₁ and β₂-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing β₁ and β₂-adrenergic receptors.
-
Radiolabeled beta-antagonist (e.g., [¹²⁵I]-Iodopindolol or [³H]-CGP 12177).[7][8]
-
Non-labeled, non-selective beta-blocker (e.g., Propranolol) for determining non-specific binding.
-
This compound solutions at various concentrations.
-
Binding buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled propranolol).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Protocol 3: Functional Assay - cAMP Measurement
Objective: To determine if this compound acts as an antagonist at beta-adrenergic receptors by measuring its effect on agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Intact cells expressing β₁ and β₂-adrenergic receptors.
-
Beta-agonist (e.g., Isoproterenol).
-
This compound solutions at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.
-
-
Pre-treatment with Antagonist:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or a known antagonist like propranolol as a positive control) in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of isoproterenol (a concentration that gives a submaximal response, e.g., EC₈₀) to the wells.
-
Incubate for 10-15 minutes at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-induced cAMP production.
-
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling and antagonism.
References
- 1. Substituted β-carboline - Wikipedia [en.wikipedia.org]
- 2. β-Carboline - Wikipedia [en.wikipedia.org]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (-)[125I]pindolol binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Enzyme Kinetics Study Using Pyridindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol is a naturally occurring β-carboline alkaloid first isolated from Streptomyces alboverticillatus.[1] This compound has been identified as a specific, non-competitive inhibitor of neutral β-galactosidase, particularly from bovine liver.[2][3] Its ability to modulate enzyme activity makes it a valuable tool for studying enzyme kinetics and for screening potential therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound to study the real-time kinetics of β-galactosidase inhibition.
Mechanism of Action
This compound acts as a non-competitive inhibitor of β-galactosidase.[2][3] This means that this compound binds to an allosteric site on the enzyme, a site distinct from the active site where the substrate binds.[4] The binding of this compound to the enzyme reduces its catalytic activity without affecting the binding of the substrate.[4][5] This interaction results in a decrease in the maximum reaction velocity (Vmax), while the Michaelis constant (Km) remains unchanged.[5]
The inhibitory action of this compound on neutral bovine liver β-galactosidase is pH-dependent, with optimal inhibition observed in the pH range of 4.0 to 5.0.[2][3] There is no significant inhibition at neutral pH (7.0).[2][3]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's interaction with β-galactosidase and provide a template for presenting experimental results from real-time kinetic assays.
Table 1: Known Inhibitory Activity of this compound
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Inhibition Type | Non-competitive | Bovine Liver β-galactosidase | - | [2][3] |
| IC50 | 7.4 x 10⁻⁶ M | Bovine Liver β-galactosidase | pH 4.5 | [1] |
| Optimal pH for Inhibition | 4.0 - 5.0 | Bovine Liver β-galactosidase | - | [2][3] |
Table 2: Template for Real-Time Kinetic Data Analysis
| This compound Conc. (µM) | Substrate Conc. (mM) | Initial Velocity (V₀) (µM/min) | Vmax (µM/min) | Km (mM) |
| 0 (Control) | X₁ | |||
| 0 (Control) | X₂ | |||
| 0 (Control) | X₃ | |||
| ... | ... | |||
| Y₁ | X₁ | |||
| Y₁ | X₂ | |||
| Y₁ | X₃ | |||
| ... | ... | |||
| Y₂ | X₁ | |||
| Y₂ | X₂ | |||
| Y₂ | X₃ | |||
| ... | ... |
Experimental Protocols
This section provides a detailed protocol for a real-time enzyme kinetic assay to study the inhibition of β-galactosidase by this compound using a spectrophotometric method. The assay is based on the enzymatic cleavage of o-nitrophenyl-β-D-galactopyranoside (ONPG) to galactose and o-nitrophenol, where the production of the yellow-colored o-nitrophenol can be continuously monitored at 420 nm.
Materials and Reagents
-
Bovine Liver β-galactosidase (EC 3.2.1.23)
-
This compound
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate, clear bottom
-
Microplate reader with temperature control and kinetic reading capabilities (e.g., spectrophotometer)
-
Multichannel pipette
Protocol for Real-Time Kinetic Assay
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of β-galactosidase in sodium acetate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Stock Solution (ONPG): Prepare a stock solution of ONPG in sodium acetate buffer. A range of concentrations will be needed to determine Km and Vmax.
-
Inhibitor Stock Solution (this compound): Prepare a stock solution of this compound in DMSO. A serial dilution in DMSO should be prepared to test a range of inhibitor concentrations.
-
-
Assay Setup:
-
Set the microplate reader to maintain a constant temperature (e.g., 37°C).
-
Set the reader to perform kinetic readings at 420 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.
-
In a 96-well plate, add the following components to each well:
-
Sodium Acetate Buffer
-
This compound solution (or DMSO for control wells)
-
β-galactosidase solution
-
-
Mix gently and pre-incubate the plate at the desired temperature for 5 minutes.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the ONPG substrate solution to all wells using a multichannel pipette.
-
Immediately place the plate in the microplate reader and start the kinetic measurement.
-
-
Data Analysis:
-
For each well, calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance vs. time plot. The molar extinction coefficient of o-nitrophenol at pH 4.5 is required for this calculation.
-
Plot V₀ versus substrate concentration for each inhibitor concentration.
-
Use non-linear regression analysis (e.g., Michaelis-Menten equation) to determine the Vmax and Km values for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition. For non-competitive inhibition, the lines will intersect on the x-axis.
-
Visualizations
Mechanism of Non-Competitive Inhibition
References
- 1. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]
- 3. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Pyridindolol: A Specific Molecular Probe for Neutral β-Galactosidase Activity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridindolol is a natural product isolated from Streptomyces alboverticillatus that acts as a specific, non-competitive inhibitor of neutral β-galactosidase, particularly from bovine liver.[1] Unlike many other β-galactosidase effectors, this compound shows remarkable specificity, with no significant inhibitory activity against acid β-galactosidase or β-galactosidases from other sources.[1] This property makes this compound a valuable molecular probe for distinguishing and characterizing neutral β-galactosidase activity, aiding in studies where isoform-specific analysis is crucial. This document provides detailed protocols for utilizing this compound to probe neutral β-galactosidase activity and inhibition.
Principle of Action
This compound functions as a non-competitive inhibitor, meaning it binds to a site on the β-galactosidase enzyme distinct from the active site. This binding event reduces the catalytic efficiency of the enzyme without preventing the substrate from binding. The inhibition is most effective in a pH range of 4.0-5.0.[1][2] The formation of a this compound-enzyme complex is the basis of its inhibitory action.[1] This specific interaction allows for the selective modulation of neutral β-galactosidase activity in the presence of other isoforms.
Quantitative Data
The inhibitory potency of this compound against bovine liver β-galactosidase is summarized in the table below. This data is essential for designing experiments to probe enzyme activity and for comparing the effects of other potential inhibitors.
| Parameter | Value | Conditions | Source |
| IC₅₀ | 7.4 x 10⁻⁶ M | pH 4.5 | [2] |
| Inhibition Type | Non-competitive | - | [1] |
| Optimal pH for Inhibition | 4.0 - 5.0 | - | [1][2] |
| No Inhibition pH | 7.0 | - | [1] |
| Specificity | Neutral Bovine Liver β-Galactosidase | - | [1] |
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the logical workflow for a β-galactosidase inhibition assay using this compound and the mechanism of non-competitive inhibition.
Caption: Workflow for β-Galactosidase Inhibition Assay.
Caption: Mechanism of Non-Competitive Inhibition.
Experimental Protocols
This section provides detailed protocols for determining the inhibitory effect of this compound on neutral β-galactosidase activity. A standard colorimetric assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate is described.
Materials and Reagents
-
Bovine Liver β-Galactosidase (neutral isoform)
-
This compound
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Sodium Acetate Buffer (0.1 M, pH 4.5)
-
Sodium Carbonate (Na₂CO₃) (1 M)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Incubator (37°C)
Protocol 1: Determination of IC₅₀ for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of bovine liver β-galactosidase in sodium acetate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in sodium acetate buffer to create a series of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a 4 mg/mL solution of ONPG in sodium acetate buffer.
-
Prepare a 1 M solution of Na₂CO₃ in deionized water.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution to respective wells. For the control (no inhibition), add 20 µL of buffer with the same final concentration of DMSO.
-
Add 20 µL of the β-galactosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the ONPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The development of a yellow color indicates the hydrolysis of ONPG.
-
Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well.
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 2: Characterizing the Specificity of this compound
This protocol is designed to demonstrate the specificity of this compound for neutral β-galactosidase.
-
Enzyme Preparation:
-
Prepare solutions of neutral bovine liver β-galactosidase and an acid β-galactosidase (e.g., from Aspergillus oryzae) in their respective optimal buffers. The optimal buffer for the acid isoform will likely be at a lower pH.
-
-
Assay Procedure:
-
Set up two sets of reactions in a 96-well plate, one for each enzyme.
-
For each enzyme, prepare wells with a fixed concentration of this compound (e.g., 10 µM) and control wells without the inhibitor.
-
Add the respective enzyme solutions to the wells.
-
Pre-incubate at 37°C for 15 minutes.
-
Add the ONPG substrate to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 1 M Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Calculate the % inhibition for both enzymes. A significant inhibition should be observed for the neutral bovine liver β-galactosidase, while minimal to no inhibition should be seen for the acid β-galactosidase, confirming the specificity of this compound.
-
Applications and Concluding Remarks
This compound serves as a specialized tool for the selective inhibition of neutral β-galactosidase. Its utility as a molecular probe is most pronounced in applications requiring the differentiation of β-galactosidase isoforms. Researchers can employ this compound to:
-
Characterize complex biological samples: By comparing β-galactosidase activity in the presence and absence of this compound, the contribution of the neutral isoform can be estimated.
-
Validate screening hits: In high-throughput screening for β-galactosidase modulators, this compound can be used as a reference compound for non-competitive inhibition and to assess the isoform selectivity of new compounds.
-
Elucidate enzyme structure and function: As a specific inhibitor, this compound can be used in structural biology and mechanistic studies to probe the allosteric regulation of neutral β-galactosidase.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Pyridindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridindolol is a naturally occurring β-carboline alkaloid first isolated from Streptomyces species.[1][2] Members of the this compound family have demonstrated a range of biological activities, including the inhibition of β-galactosidase and the disruption of cellular adhesion processes.[2][3] Specifically, this compound K2 has been shown to inhibit the adhesion of HL-60 cells to LPS-activated HUVEC monolayers.[2] These properties make this compound and its analogs interesting candidates for the development of high-throughput screening (HTS) assays to identify novel modulators of these biological processes.
This document provides detailed application notes and protocols for two potential HTS assays using this compound as a reference compound: a biochemical assay for β-galactosidase inhibition and a cell-based assay for the inhibition of cell adhesion.
Section 1: High-Throughput Screening for β-Galactosidase Inhibitors
Application Note
This assay is designed to identify small molecule inhibitors of β-galactosidase in a high-throughput format. β-galactosidase is a crucial enzyme in various biological processes, and its inhibitors have potential therapeutic applications. This compound has been identified as an inhibitor of β-galactosidase and can be used as a positive control in this assay.[3] The assay is based on the enzymatic cleavage of a chromogenic or fluorogenic substrate by β-galactosidase, where the signal is quenched in the presence of an inhibitor.
Experimental Protocol
1. Materials and Reagents:
-
β-galactosidase (from Aspergillus oryzae or Escherichia coli)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) or Fluorescein di-β-D-galactopyranoside (FDG) as substrate
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA
-
This compound (as a positive control)
-
Compound library for screening
-
384-well microplates (black or clear, depending on the substrate)
-
Plate reader capable of measuring absorbance or fluorescence
2. Assay Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the screening library into individual wells of a 384-well plate. For the controls, dispense 50 nL of DMSO (negative control) and 50 nL of a stock solution of this compound (positive control, final concentration 100 µM).
-
Enzyme Addition: Add 10 µL of β-galactosidase solution (final concentration 0.1 U/mL in Assay Buffer) to all wells.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the substrate solution (CPRG at 1 mM or FDG at 100 µM in Assay Buffer) to all wells to initiate the enzymatic reaction.
-
Signal Detection: Incubate the plates at 37°C for 30 minutes. Measure the absorbance at 570 nm for CPRG or fluorescence at an excitation/emission of 485/535 nm for FDG using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Determine the Z'-factor to assess the quality of the assay using the positive and negative controls. A Z'-factor > 0.5 is considered acceptable for HTS.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
Quantitative Data
The following table summarizes hypothetical data for control wells in a 384-well plate format.
| Control | Average Signal (Absorbance @ 570 nm) | Standard Deviation |
| Negative (DMSO) | 1.25 | 0.08 |
| Positive (this compound) | 0.15 | 0.03 |
| Background (no enzyme) | 0.05 | 0.01 |
Visualizations
References
Pyridindolol: Handling and Storage Guidelines for Research Applications
Application Notes and Protocols
Introduction
Pyridindolol is a bioactive alkaloid belonging to the β-carboline family, originally isolated from bacteria of the Streptomyces genus.[1][2] It is recognized primarily as an inhibitor of β-galactosidase.[3][4][5][6] Structurally related compounds, this compound K1 and K2, have also been identified and investigated for their biological activities.[7][8] this compound K2, in particular, has been shown to inhibit the adhesion of leukocytes to endothelial cells, suggesting potential applications in studying inflammation and cell adhesion processes.[7][8]
This document provides detailed guidelines for the proper handling, storage, and use of this compound in a research laboratory setting. It includes safety precautions, storage conditions, and experimental protocols for investigating its biological effects.
Chemical and Physical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₃ | [1][9] |
| Molecular Weight | 258.3 g/mol | [1][5] |
| CAS Number | 55812-46-9 | [1][5][9] |
| Appearance | Crystalline Solid | [1][5] |
| Purity | ≥90% | [1] |
| Synonyms | NSC 266530, Pyrindolol | [1][9] |
| Origin | Streptomyces alboverticillatus | [1] |
Handling and Safety Precautions
This compound should be handled with care in a laboratory environment. Based on safety data for the compound and related structures, the following precautions are recommended.[10][11]
3.1 Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling large quantities or creating dust, use a dust mask or work in a well-ventilated area, such as a chemical fume hood.[10][11]
3.2 General Handling
-
Avoid breathing dust, fumes, or vapors.[10]
-
Do not eat, drink, or smoke when using this product.[10][12]
-
Use only in a well-ventilated area or outdoors.[10]
-
For research use only. Not for human or veterinary use.[1]
3.3 First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[10][12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C | [1][5][13] |
| Stability | ≥ 4 years (at -20°C) | [1] |
| Shipping | Shipped on wet ice | [1] |
| Container | Keep container tightly closed. Store in a well-ventilated place. | [10] |
Quantitative Data Summary
The biological activity of this compound and its related analog, this compound K2, has been quantified in specific assays.
| Compound | Target/Assay | Cell Line | IC₅₀ / Effective Concentration | Reference |
| This compound | Neutral β-galactosidase Inhibition | Bovine Liver | 50% inhibition at 2 µg/mL (under acidic pH) | [1][5] |
| This compound K2 | Cell Adhesion to LPS-activated HUVEC | HL-60 | 75 µg/mL | [7][8] |
Application Notes
6.1 β-Galactosidase Inhibitor this compound is a selective inhibitor of neutral β-galactosidase from bovine liver, showing maximal inhibition in acidic conditions (pH 4.0-5.0) but no inhibition at neutral pH (7.0).[1][4] The inhibition is non-competitive.[4] It displays selectivity, as β-galactosidases from other sources (human, pig, rat) are not significantly affected.[1][4] This property makes it a useful tool for studying specific β-galactosidase functions.
6.2 Molecular Probe for Cell Adhesion The structural analog, this compound K2, inhibits the adhesion of HL-60 (leukemic) cells to lipopolysaccharide (LPS)-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers.[7][8] This suggests that the this compound scaffold may be valuable for investigating the molecular mechanisms of cell adhesion, a critical process in inflammation and cancer metastasis.[7] The likely mechanism involves the modulation of inflammatory signaling pathways.[14]
Experimental Protocols
The following is a representative protocol for an in vitro cell adhesion assay, adapted from methodologies used for this compound K1 and K2.[7][14] This can be used to investigate the effects of this compound on leukocyte-endothelial cell interactions.
7.1 Objective To determine the inhibitory effect of this compound on the adhesion of a leukocyte cell line (e.g., HL-60) to an endothelial cell monolayer (e.g., HUVEC) activated by an inflammatory stimulus (LPS).
7.2 Materials
-
This compound
-
HUVEC and HL-60 cells
-
Appropriate cell culture media (e.g., EGM-2 for HUVEC, RPMI-1640 for HL-60)
-
Lipopolysaccharide (LPS)
-
Calcein-AM (fluorescent dye)
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., RPMI-1640 with 0.1% BSA)
-
96-well culture plates
-
Fluorescence plate reader
7.3 Methodology
-
Cell Culture: Culture HUVEC and HL-60 cells according to standard protocols. Seed HUVECs into a 96-well plate and grow to confluence.[7]
-
Endothelial Cell Activation: Activate the confluent HUVEC monolayer by treating with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.[7]
-
Leukocyte Labeling: Label HL-60 cells with Calcein-AM according to the manufacturer's protocol. This allows for fluorescent detection of adhered cells.[7]
-
Compound Incubation: Wash the labeled HL-60 cells and resuspend them in assay buffer. Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.[7]
-
Co-culture: Wash the activated HUVEC monolayer with PBS to remove LPS. Add the this compound-treated HL-60 cells to the HUVEC monolayer.[7]
-
Adhesion Incubation: Incubate the co-culture for 30-60 minutes at 37°C to allow for cell adhesion.[7]
-
Washing: Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Quantification: Measure the fluorescence of the remaining (adherent) cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.[14]
Signaling Pathways and Visualizations
8.1 LPS-Induced Cell Adhesion Pathway The biological activity of this compound K2 suggests it may interfere with inflammatory signaling.[14] A key pathway in this process is the LPS-induced cascade, which leads to the expression of cell adhesion molecules on endothelial surfaces. This compound or its analogs could potentially exert inhibitory effects at various points downstream of the initial receptor activation.[14]
Caption: Simplified LPS-induced cell adhesion signaling pathway.
8.2 Experimental Workflow for Cell Adhesion Assay The diagram below outlines the key steps for executing the cell adhesion assay described in Section 7.0.
Caption: Experimental workflow for the cell adhesion assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 55812-46-9 [amp.chemicalbook.com]
- 6. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound | 55812-46-9 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Cellular Effects of Pyridindolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the cellular effects of Pyridindolol, a β-carboline alkaloid with potential therapeutic applications. The following protocols are designed to assess its impact on cell viability, apoptosis, cell cycle progression, cell adhesion, and underlying signaling pathways.
Introduction
This compound is a naturally occurring β-carboline alkaloid. Structurally related compounds have demonstrated biological activities, including the inhibition of cancer cell adhesion and enzymatic functions.[1][2] Notably, this compound K2 has been shown to inhibit the adhesion of human promyelocytic leukemia (HL-60) cells to human umbilical vein endothelial cells (HUVEC).[2] Furthermore, this compound is a known inhibitor of β-galactosidase.[3][4] The broader class of β-carboline alkaloids has been associated with various cellular effects, including the modulation of signaling pathways and inhibition of cyclin-dependent kinases (CDKs), suggesting a potential role in cell cycle regulation.[1]
These protocols provide a framework for a systematic investigation of this compound's effects on cultured mammalian cells, focusing on its anti-adhesive and potential anti-proliferative properties.
Data Presentation
Quantitative data from the following experimental protocols should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Table 3: Cell Cycle Distribution Analysis
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 |
Table 4: Inhibition of HL-60 Cell Adhesion to HUVEC Monolayers
| This compound Concentration (µM) | Fluorescence Intensity (Mean ± SD) | % Adhesion Inhibition |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 75 | ||
| 100 |
Table 5: Inhibition of β-Galactosidase Activity
| This compound Concentration (µM) | Absorbance (420 nm) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 0 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Human promyelocytic leukemia (HL-60) cells
-
Human umbilical vein endothelial cells (HUVEC)
-
A cancer cell line of interest for viability, apoptosis, and cell cycle studies (e.g., HeLa, MCF-7).
-
-
Culture Conditions:
-
HL-60: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HUVEC: Endothelial Cell Growth Medium (EGM-2) supplemented with the necessary growth factors.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO2.
-
Experimental Workflow
Caption: Overall experimental workflow for studying this compound's effects on cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7]
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[10][11][12]
-
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Cell Adhesion Assay (HL-60 and HUVEC)
This assay quantifies the adhesion of HL-60 leukemia cells to a monolayer of HUVEC endothelial cells.[1][13]
-
Materials:
-
96-well black, clear-bottom plates
-
Lipopolysaccharide (LPS)
-
Calcein-AM (fluorescent dye)
-
Fluorescence plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with 1 µg/mL LPS for 4-6 hours.[1]
-
Label HL-60 cells with Calcein-AM according to the manufacturer's protocol.
-
Pre-incubate the labeled HL-60 cells with various concentrations of this compound for 30 minutes at 37°C.[1]
-
Wash the activated HUVEC monolayer with PBS.
-
Add the this compound-treated HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.[1]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells (Excitation/Emission ~485/520 nm).[1]
-
β-Galactosidase Inhibition Assay
This assay determines the inhibitory effect of this compound on β-galactosidase activity using a chromogenic substrate.[14]
-
Materials:
-
β-galactosidase enzyme
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing buffer (pH 7.0), β-galactosidase, and varying concentrations of this compound.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding ONPG.
-
Incubate at 37°C and monitor the absorbance at 420 nm over time using a microplate reader.[14]
-
Calculate the initial reaction velocities and determine the percentage of inhibition.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect specific proteins in a cell lysate to investigate the effect of this compound on signaling pathways.[15][16][17]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagrams
CDK Inhibitor Effect on Cell Cycle Progression
Caption: Potential mechanism of this compound-induced cell cycle arrest via CDK inhibition.
Integrin-Mediated Cell Adhesion Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Pyridindolol enzyme assays
Welcome to the technical support center for Pyridindolol enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known enzymatic activity?
This compound is a β-carboline alkaloid originally isolated from Streptomyces species.[1][2] It is a known inhibitor of certain enzymes, with its most specifically characterized activity being the non-competitive inhibition of neutral β-galactosidase from bovine liver.[3]
Q2: What is the mechanism of inhibition for this compound?
This compound acts as a non-competitive inhibitor of neutral bovine liver β-galactosidase by forming an enzyme-pyridindolol complex.[3] Its inhibitory action is highly dependent on pH.
Q3: At what pH is this compound's inhibitory activity most effective?
For neutral bovine liver β-galactosidase, this compound shows inhibitory activity in acidic conditions, specifically in reaction mixtures with a pH of approximately 4.0 to 5.0.[3] No inhibition is observed at a neutral pH of 7.0.[3] This pH dependence is a critical factor to consider in your assay design.
Q4: Is this compound selective in its inhibitory action?
Yes, the inhibitory action of this compound appears to be quite specific. For instance, it does not affect acid bovine liver β-galactosidase and β-galactosidases from other sources are also not affected.[3]
Troubleshooting Guide
Inconsistent results in this compound enzyme assays can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: No or Low Enzyme Inhibition Observed
If you are not observing the expected inhibitory effect of this compound, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Incorrect pH of Assay Buffer | Verify the pH of your reaction buffer. This compound's inhibition of neutral β-galactosidase is optimal at pH 4.0-5.0 and absent at pH 7.0.[3] |
| Degraded this compound | Ensure proper storage of this compound, typically at -20°C.[4] Prepare fresh solutions for each experiment. |
| Enzyme Source and Type | Confirm that you are using an enzyme known to be inhibited by this compound. Its action can be highly specific to the enzyme source.[3] |
| Incorrect Reagent Concentration | Double-check all dilutions and calculations for your enzyme, substrate, and this compound solutions. |
Issue 2: High Variability Between Replicates
High variability can mask the true effect of this compound. The following table outlines common sources of variability and how to address them.
Sources of Variability & Mitigation Strategies
| Source of Variability | Mitigation Strategy |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Inconsistent Incubation Times | Standardize incubation times for all samples. Use a multi-channel pipette or automated liquid handling system for simultaneous addition of reagents. |
| Temperature Fluctuations | Ensure consistent temperature across the entire plate during incubation. Avoid "edge effects" by not using the outer wells of the plate or by incubating in a humidified chamber. |
| Incomplete Mixing | Gently mix all components thoroughly after addition, avoiding the introduction of air bubbles. |
Experimental Protocols
Adhering to a well-defined protocol is crucial for reproducibility. Below is a generalized protocol for a this compound enzyme inhibition assay based on its known activity against β-galactosidase.
Protocol: this compound Inhibition of β-Galactosidase
Materials:
-
This compound
-
Neutral β-galactosidase (from bovine liver)
-
Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)
-
Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Prepare solutions of β-galactosidase and ONPG in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the β-galactosidase solution to each well of a 96-well plate.
-
Add the different concentrations of the this compound dilutions to the wells. Include a vehicle control (buffer with solvent) and a no-enzyme control.
-
Pre-incubate the enzyme and this compound mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Add the ONPG solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate for a specific time (e.g., 30 minutes) at the reaction temperature.
-
-
Stop Reaction:
-
Add the stop solution to all wells to terminate the reaction.
-
-
Read Absorbance:
-
Measure the absorbance of each well at the appropriate wavelength for the product (e.g., 420 nm for o-nitrophenol).
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Inconsistent Inhibition
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in a this compound inhibition assay.
Caption: Troubleshooting workflow for inconsistent this compound enzyme assay results.
Proposed Inhibitory Mechanism of this compound
This diagram illustrates the non-competitive inhibition mechanism of this compound on an enzyme like β-galactosidase.
Caption: Non-competitive inhibition of an enzyme by this compound.
References
- 1. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Pyridindolol Concentration for Maximal Inhibition of β-Galactosidase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyridindolol as a β-galactosidase inhibitor. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data are presented to facilitate the optimization of this compound concentration for maximal inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product isolated from Streptomyces alboverticillatus.[1] It functions as a non-competitive inhibitor of neutral bovine liver β-galactosidase.[2] This means it binds to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its catalytic activity.
Q2: What is the optimal pH for this compound inhibition of β-galactosidase?
A2: this compound exhibits its inhibitory activity in an acidic pH range, specifically between pH 4.0 and 5.0.[1][2] At a neutral pH of 7.0, no significant inhibition is observed.[2]
Q3: What is the IC50 of this compound against bovine liver β-galactosidase?
A3: The half-maximal inhibitory concentration (IC50) of this compound against bovine liver β-galactosidase is 7.4 x 10⁻⁶ M at pH 4.5.[1]
Q4: Is this compound a selective inhibitor?
A4: Yes, the inhibitory action of this compound appears to be quite specific for neutral bovine liver β-galactosidase. It does not significantly inhibit β-galactosidases from other sources.[2]
Q5: What are the solubility properties of this compound?
A5: this compound is soluble in methanol, ethanol, n-butanol, DMSO, DMF, and 0.5N HCl. It is slightly soluble in water and insoluble in benzene, chloroform, and ethyl ether.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range for this compound inhibition (pH 4.0-5.0).[1][2] |
| This compound concentration is too low. | Prepare a fresh dilution series of this compound to ensure the concentration is accurate. Refer to the dose-response table below to select an appropriate concentration range. | |
| Inactive this compound. | Ensure proper storage of this compound to maintain its stability. If degradation is suspected, use a fresh stock. | |
| Enzyme source is not bovine liver β-galactosidase. | This compound is a specific inhibitor.[2] Confirm the source of your β-galactosidase. | |
| Inconsistent results between experiments | Inaccurate pipetting or dilutions. | Calibrate your pipettes and use precise techniques for preparing serial dilutions. |
| Variation in incubation time or temperature. | Standardize the incubation time and temperature for all assays. | |
| Substrate concentration is not optimal. | Determine the Michaelis constant (Km) of your substrate and use a consistent concentration relative to the Km in your assays. | |
| High background signal | Spontaneous substrate degradation. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate breakdown. Subtract this background from your experimental values. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Experimental Protocols
Determining the IC50 of this compound for β-Galactosidase Inhibition
This protocol describes a typical method for determining the dose-dependent inhibition of bovine liver β-galactosidase by this compound using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
Bovine liver β-galactosidase
-
This compound
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Citrate-phosphate buffer (pH 4.5)
-
Sodium carbonate (Na₂CO₃) solution (for stopping the reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in citrate-phosphate buffer (pH 4.5).
-
Prepare a working solution of bovine liver β-galactosidase in citrate-phosphate buffer.
-
Prepare a solution of ONPG in citrate-phosphate buffer.
-
Prepare a solution of sodium carbonate to stop the reaction.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the β-galactosidase solution to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the ONPG solution to each well.
-
Incubate the plate at a constant temperature for a specific time, allowing the color to develop.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding a volume of sodium carbonate solution to each well. This will also enhance the yellow color of the o-nitrophenol product.
-
Measure the absorbance of each well at the appropriate wavelength for o-nitrophenol (typically 420 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Data Presentation
This compound Dose-Response Data (Hypothetical)
| This compound Concentration (µM) | % Inhibition |
| 0.1 | 5 |
| 0.5 | 15 |
| 1 | 25 |
| 5 | 45 |
| 7.4 | 50 |
| 10 | 60 |
| 20 | 75 |
| 50 | 90 |
| 100 | 98 |
Note: This table presents hypothetical data to illustrate a typical dose-response relationship, with the known IC50 value included for reference.[1]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 55812-46-9 |
Visualizations
Caption: β-Galactosidase pathway and inhibition.
Caption: IC50 determination workflow.
References
Identifying and mitigating off-target effects of Pyridindolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Pyridindolol.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target and mechanism of action of this compound?
This compound is a bacterial metabolite originally isolated from Streptomyces alboverticillatus[1][2]. Its primary characterized activity is the inhibition of β-galactosidase[2][3][4]. Specifically, it has been shown to inhibit neutral β-galactosidase from bovine liver under acidic conditions, acting via a non-competitive mechanism[4]. The β-carboline structure of this compound may also suggest the potential for DNA intercalation, a mechanism observed with other β-carboline alkaloids[5].
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target, which can lead to unanticipated biological responses, toxicity, or confounding experimental results[6][7][8]. For a compound like this compound, with a defined primary target (β-galactosidase), any effects observed in a system lacking this target, or effects that cannot be attributed to the inhibition of this enzyme, should be investigated as potential off-target effects. Understanding and mitigating these effects is crucial for accurate data interpretation and for the safe and effective development of any therapeutic agent[9].
Q3: What are some general strategies to minimize off-target effects in my experiments?
Proactive measures can be taken during experimental design to reduce the likelihood of off-target effects[7]. These include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the minimal effective concentration required for on-target activity. Using excessively high concentrations increases the risk of engaging lower-affinity off-target molecules[7][9].
-
Use of Controls: Employ appropriate controls, such as a structurally similar but inactive analog of this compound, to differentiate between on-target and non-specific effects[7].
-
Target Engagement Assays: Confirm that this compound is interacting with its intended target in your experimental system using assays like the Cellular Thermal Shift Assay (CETSA)[7][9].
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Unexpected Phenotype Observed in a Cellular Assay
You are using this compound to study the role of β-galactosidase in a specific cellular pathway, but you observe a phenotype that is not consistent with the known function of this enzyme.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected phenotype.
Detailed Steps:
-
Perform a Dose-Response Analysis: A detailed dose-response curve can help determine if the unexpected phenotype occurs at concentrations significantly higher than those required for β-galactosidase inhibition, which would suggest an off-target effect[7].
-
Confirm Target Engagement: Use a target engagement assay like CETSA to verify that this compound is binding to β-galactosidase in your cellular model at the concentrations used[9].
-
Use a Structurally Unrelated Inhibitor: If another β-galactosidase inhibitor with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect. If the phenotype is unique to this compound, it is more likely to be an off-target effect[9].
Issue 2: Unexplained Cytotoxicity at Effective Concentrations
You observe significant cell death in your culture at concentrations where this compound should be selectively inhibiting β-galactosidase.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Detailed Steps:
-
Quantify Toxicity: Use standard assays to measure cell viability (e.g., MTT) and apoptosis (e.g., caspase activity) to get a quantitative measure of the observed toxicity[7].
-
On-Target Pathway Rescue: Determine if the toxicity can be reversed by manipulating the on-target pathway. For example, if inhibiting β-galactosidase is thought to cause a toxic buildup of a substrate, see if adding a downstream metabolite rescues the cells. If the toxicity persists, it is more likely an off-target effect[7].
-
Off-Target Profiling: If the toxicity is suspected to be off-target, screen this compound against a panel of common off-target candidates, such as kinases or G-protein coupled receptors, to identify potential unintended interactions[7][10].
Data Presentation
The following tables present hypothetical, yet plausible, data to illustrate how to compare on-target and off-target activity.
Table 1: Selectivity Profile of this compound
| Target | IC50 (µM) | Assay Type |
| On-Target | ||
| Bovine Liver β-galactosidase | 0.5 | Enzyme Activity Assay |
| Potential Off-Targets | ||
| Kinase X | 15 | Kinase Inhibition Assay |
| Receptor Y | > 50 | Radioligand Binding Assay |
| hERG Channel | > 50 | Electrophysiology Assay |
Table 2: Comparison of β-galactosidase Inhibitors
| Compound | On-Target IC50 (µM) (β-galactosidase) | Off-Target IC50 (µM) (Kinase X) | Selectivity Index (Off-Target/On-Target) |
| This compound | 0.5 | 15 | 30 |
| Compound Z (Unrelated) | 0.8 | > 100 | > 125 |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is used to determine if this compound binds to a specific receptor of interest.
Objective: To measure the binding affinity (Ki) of this compound for a potential off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled competitor ligand (positive control).
-
This compound.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor (this compound) binding at various concentrations.
-
Incubation: Add cell membranes, a fixed concentration of radiolabeled ligand, and either buffer (for total binding), excess unlabeled competitor (for non-specific binding), or varying concentrations of this compound to the appropriate wells.
-
Incubate the plate at a specified temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target protein (β-galactosidase) in a cellular context.
Objective: To demonstrate that this compound binds to and stabilizes β-galactosidase in intact cells.
Materials:
-
Cells expressing β-galactosidase.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Lysis buffer.
-
Equipment for heating samples (e.g., PCR machine).
-
Equipment for protein quantification (e.g., Western blot apparatus).
-
Antibody specific for β-galactosidase.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time[9].
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation[9].
-
Detection: Analyze the amount of soluble β-galactosidase in the supernatant at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble β-galactosidase as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of the protein due to binding.
CETSA Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Adjusting pH and temperature for optimal Pyridindolol activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH and temperature for optimal Pyridindolol activity in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound's inhibitory activity is highly dependent on the target enzyme and the specific experimental conditions. Published research has demonstrated its inhibitory effect on neutral bovine liver β-galactosidase within a specific acidic pH range.
A study on the inhibition of β-galactosidases showed that this compound effectively inhibits neutral bovine liver β-galactosidase (which has a pH optimum of 7.0) in reaction mixtures with a pH of approximately 4.0 to 5.0.[1] Interestingly, no inhibition was observed at the enzyme's optimal pH of 7.0.[1] The same study also showed that acid bovine liver β-galactosidase, with an optimal pH of 4.0, was not affected by this compound.[1]
This suggests that the protonation state of either this compound or the target enzyme is crucial for its inhibitory action. Researchers should empirically determine the optimal pH for their specific target and assay conditions.
Q2: Is there a known optimal temperature for this compound activity?
A2: Currently, there is no specific optimal temperature for this compound activity reported in the scientific literature. As with any enzyme-inhibitor interaction, the optimal temperature will be influenced by the thermal stability of both the target enzyme and this compound itself.
Generally, enzyme activity increases with temperature up to a certain point, after which the enzyme begins to denature, leading to a rapid decrease in activity.[2][3] It is recommended to perform a temperature optimization experiment for your specific enzyme system. A typical starting point for in vitro assays is in the range of 25-37°C.
Troubleshooting Guides
Issue 1: No or low inhibitory activity of this compound is observed.
-
Potential Cause 1: Suboptimal pH.
-
Troubleshooting Step: Verify the pH of your reaction buffer. As evidence suggests this compound's activity can be highly pH-dependent, perform a pH screen.[1] Test a range of pH values (e.g., from 4.0 to 8.0) to identify the optimal pH for inhibition in your system.
-
-
Potential Cause 2: Suboptimal Temperature.
-
Troubleshooting Step: The reaction temperature may be too low, resulting in slow enzyme kinetics, or too high, causing enzyme denaturation.[2] Run the assay at various temperatures (e.g., 20°C, 25°C, 30°C, 37°C, and 42°C) to determine the optimal condition for your experiment.
-
-
Potential Cause 3: Incorrect Target Enzyme.
-
Troubleshooting Step: The inhibitory action of this compound can be specific. For example, it inhibits neutral but not acidic bovine liver β-galactosidase.[1] Confirm that you are using the correct or a susceptible target enzyme.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Fluctuations in pH or Temperature.
-
Troubleshooting Step: Ensure that the pH of your buffers is consistent and accurately measured for each experiment. Use a calibrated thermometer to monitor and maintain a stable temperature in your reaction vessel or incubator.
-
-
Potential Cause 2: Reagent Quality.
-
Troubleshooting Step: The quality and purity of this compound, the target enzyme, and other reagents can affect results. Use high-purity reagents and consider performing quality control checks on your stock solutions.
-
Data Presentation
Table 1: pH-Dependent Inhibition of Neutral Bovine Liver β-Galactosidase by this compound
| Reaction pH | Enzyme pH Optimum | Observed Inhibition | Reference |
| 4.0 - 5.0 | 7.0 | Yes | [1] |
| 7.0 | 7.0 | No | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Inhibition
-
Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., in 0.5 pH unit increments from 4.0 to 8.0). Ensure the buffer system is appropriate for your target enzyme and does not interfere with the assay.
-
Prepare reaction mixtures: For each pH value, prepare a reaction mixture containing the target enzyme and the substrate.
-
Add this compound: Add a constant concentration of this compound to each reaction mixture. Include a control group with no inhibitor for each pH value.
-
Incubate: Incubate the reactions at a constant, predetermined temperature (e.g., 37°C).
-
Measure activity: Measure the enzyme activity using a suitable assay method (e.g., spectrophotometry).
-
Analyze data: Plot the percentage of inhibition against the pH to determine the optimal pH for this compound's inhibitory activity.
Protocol 2: Determining the Optimal Temperature for this compound Inhibition
-
Prepare reaction mixtures: Prepare reaction mixtures containing the target enzyme, substrate, and this compound in a buffer at the predetermined optimal pH.
-
Incubate at different temperatures: Incubate the reaction mixtures at a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C). Include a control group with no inhibitor for each temperature.
-
Measure activity: After a set incubation time, measure the enzyme activity.
-
Analyze data: Plot the percentage of inhibition against the temperature to determine the optimal temperature for this compound's activity.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for determining optimal pH and temperature for this compound.
Caption: Proposed biosynthetic pathway of this compound K1.[4]
References
Technical Support Center: Synthesis of Pyridindolol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Pyridindolol derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
I. Challenges in Pictet-Spengler Reaction for β-Carboline Core Synthesis
The Pictet-Spengler reaction is a cornerstone for constructing the β-carboline skeleton of this compound.[1][2][3] It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[1][4]
Question: My Pictet-Spengler reaction is resulting in low yields. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in the Pictet-Spengler reaction can stem from several factors. Here are common causes and troubleshooting strategies:
-
Inadequate Acid Catalysis: The reaction typically requires an acidic catalyst to facilitate the formation of the electrophilic iminium ion, which is crucial for ring closure.[2]
-
Poor Nucleophilicity of the Indole Ring: The electron density of the indole ring influences its ability to attack the iminium ion.
-
Solution: If synthesizing derivatives with electron-withdrawing groups on the indole ring, you may need to use stronger activating conditions or a more reactive aldehyde/ketone.
-
-
Reaction Temperature and Time: These parameters are critical for reaction success.
-
Solution: Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require heating.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Solvent Choice: The solvent can significantly impact the solubility of reactants and the stability of intermediates.
-
Solution: Aprotic media have been shown to sometimes provide superior yields.[2] Experiment with solvents such as dichloromethane (DCM), acetonitrile (ACN), or toluene.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | 10 mol% TFA | 1.1 eq HCl | No Catalyst | Optimization of yield and stereoselectivity |
| Solvent | DCM | ACN | Toluene | Improved solubility and reaction rate |
| Temperature | 25°C | 50°C | Reflux | Determination of optimal energy input |
| Time | 12 h | 24 h | 48 h | Reaction completion without side products |
Question: I am observing the formation of multiple products and diastereomers. How can I improve the stereoselectivity of the Pictet-Spengler reaction?
Answer:
Stereocontrol in the Pictet-Spengler reaction can be challenging, often yielding a mixture of cis and trans isomers.[5]
-
Kinetic vs. Thermodynamic Control: The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control.[1]
-
Solution: Strong acidic conditions often favor the thermodynamically more stable cis-isomer.[5] Running the reaction at lower temperatures may favor the kinetically controlled product.
-
-
Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine or aldehyde starting material can induce facial selectivity during the cyclization step.
-
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for enantioselective Pictet-Spengler reactions.
II. N-Alkylation and Regioselectivity Issues
Introducing substituents on the nitrogen atoms of the this compound scaffold is often a key step in generating derivatives with diverse biological activities. However, controlling the site of alkylation can be problematic.
Question: My N-alkylation reaction is producing a mixture of N- and O-alkylated products. How can I improve the regioselectivity for N-alkylation?
Answer:
The issue of N- versus O-alkylation is a common challenge when working with heterocyclic compounds that possess both endocyclic and exocyclic nitrogen and oxygen atoms.[6]
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.
-
Solution: A systematic screening of bases and solvents is recommended. For instance, using potassium carbonate (K₂CO₃) as the base in a micellar system with Tween 20/water has been shown to favor N-alkylation of 2-pyridones.[7][8] Cesium carbonate (Cs₂CO₃) has also been used to promote N-alkylation.[8]
-
-
Nature of the Alkylating Agent: The reactivity of the alkyl halide can influence the outcome.
-
Solution: Benzyl halides and primary alkyl halides tend to show higher regioselectivity for N-alkylation compared to more sterically hindered secondary alkyl halides.[6]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | | :--- | :--- | :--- | :--- | | Base | K₂CO₃ | Cs₂CO₃ | NaH | Improved N-alkylation selectivity | | Solvent | Acetonitrile | DMF | Tween 20/Water | Enhanced reaction rate and regioselectivity | | Alkylating Agent | Benzyl bromide | Ethyl iodide | Isopropyl bromide | Assessment of substrate scope | | Temperature | Room Temp | 70°C | 110°C | Optimization of reaction kinetics |
Experimental Protocols
1. General Protocol for Pictet-Spengler Reaction
This protocol provides a general methodology for the synthesis of the tetrahydro-β-carboline core of this compound derivatives.
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. General Protocol for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of a this compound intermediate.
-
Reactant Preparation: To a solution of the this compound intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the base (e.g., K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 70°C) for the required time, monitoring by TLC or LC-MS.
-
Work-up: After the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the N-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is the proposed biosynthetic pathway for this compound?
A1: The biosynthesis of this compound is thought to involve the condensation of tryptophan with a C-3 unit, possibly glyceraldehyde, through a Pictet-Spenglerase-catalyzed reaction.[9] This is followed by aromatization of the newly formed ring and reduction of a carboxyl group.[9]
Q2: What are the known biological activities of this compound and its derivatives?
A2: this compound is known to be an inhibitor of bovine liver β-galactosidase.[10][11][12] Some derivatives have also shown inhibitory activity against the adhesion of HL-60 cells to LPS-activated HUVEC monolayers.[13] The broader class of β-carboline alkaloids exhibit various biological effects, including antimicrobial activity and DNA intercalation.[4]
Q3: How can I confirm the structure of my synthesized this compound derivatives?
A3: Structural elucidation is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS) for determining the molecular weight and elemental composition, and Infrared (IR) Spectroscopy to identify functional groups.[14]
Visualizations
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blocks in the pseudouridimycin pathway unlock hidden metabolites in the Streptomyces producer strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bioluminescence-Based β-Arrestin Recruitment Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize performance in bioluminescence-based β-arrestin recruitment assays. Such assays are critical for studying G-protein coupled receptor (GPCR) interactions with ligands like pyridinyl indolol derivatives.
Troubleshooting Guide
High background noise can obscure genuine signals and lead to unreliable data. The following guide addresses common issues and provides systematic solutions.
Question: I am observing unusually high background luminescence in my β-arrestin recruitment assay. What are the potential causes and how can I resolve this?
Answer: High background can originate from several sources, ranging from assay components to experimental setup. Follow these troubleshooting steps to identify and mitigate the issue:
-
Reagent and Media-Related Issues:
-
Contaminated Reagents: Bacterial or yeast contamination in cell culture media or assay reagents can produce endogenous enzymatic activity that contributes to background luminescence.
-
Solution: Always use fresh, sterile media and reagents. Prepare solutions under aseptic conditions.
-
-
Autoluminescence of Media: Some cell culture media components, like phenol red, can autofluoresce or autoluminesce.
-
Solution: Switch to a phenol red-free medium for the assay. Test the background luminescence of the medium alone.
-
-
Substrate Instability: The luciferase substrate can degrade over time, leading to increased background.
-
Solution: Prepare the substrate solution fresh for each experiment and protect it from light. Avoid repeated freeze-thaw cycles.
-
-
-
Cell-Related Factors:
-
High Cell Density: An excessive number of cells per well can lead to high basal signaling and increased background.[1]
-
Solution: Perform a cell titration experiment to determine the optimal cell density that provides a robust signal-to-background ratio. A typical range for a 384-well plate is 5,000–20,000 cells/well.[1]
-
-
Unhealthy Cells: Stressed or dying cells can release endogenous components that interfere with the assay chemistry.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a consistent cell passage number for all experiments.
-
-
-
Assay Plate and Instrumentation:
-
Inappropriate Microplate Type: The color and material of the microplate significantly impact background and signal detection in luminescence assays.[2][3][4][5][6]
-
Well-to-Well Crosstalk: High signal in one well can "bleed" into adjacent wells, artificially raising their background readings.[4]
-
Solution: Use high-quality opaque plates to minimize crosstalk. If strong signals are expected, consider leaving empty wells between samples.
-
-
Instrument Settings: Incorrect reader settings can lead to suboptimal signal detection and the appearance of high background.
-
Solution: Optimize the integration time on the luminometer. A longer integration time can increase sensitivity but may also increase background noise if too long.[7]
-
-
-
Assay Protocol and Transfection:
-
Suboptimal Transfection: Inefficient transfection or an incorrect ratio of donor to acceptor plasmids in NanoBRET assays can result in a poor signal-to-background ratio.
-
Insufficient Washing Steps (if applicable): While many modern assays are homogeneous, some protocols may benefit from washing to remove unbound reagents.
-
Solution: If your protocol includes wash steps, ensure they are performed thoroughly to remove any residual unbound luminescent molecules.
-
-
Logical Troubleshooting Flowchart
The following diagram illustrates a step-by-step decision-making process for troubleshooting high background noise.
Caption: Troubleshooting decision tree for high background noise.
Frequently Asked Questions (FAQs)
Q1: What type of microplate is best for my luminescent β-arrestin assay?
A1: For luminescence assays, opaque white plates are highly recommended as they reflect light and maximize the signal output.[3][4][6] Black plates should be avoided as they can significantly reduce the luminescent signal.[3][4] If you need to visualize the cells, white plates with a clear bottom are a suitable alternative.[3]
Q2: How does cell density affect my assay results?
A2: Cell density is a critical parameter. Too few cells will result in a weak signal that is difficult to distinguish from background. Too many cells can cause high background signal and a reduced assay window.[1][10] It is essential to perform a cell titration experiment to find the optimal density for your specific cell line and receptor.
Q3: Can my test compound interfere with the luciferase enzyme?
A3: Yes, some compounds can directly inhibit or enhance the activity of the luciferase enzyme, leading to false-positive or false-negative results. It is advisable to perform a counterscreen with a parental cell line that does not express the receptor of interest to identify compounds that interfere with the assay technology itself.
Q4: How can I improve the signal-to-background ratio in my NanoBRET™ assay?
A4: To improve the signal-to-background ratio in a NanoBRET™ assay, you should optimize the ratio of the NanoLuc® donor and HaloTag® acceptor constructs during transfection.[9] Testing different ratios (e.g., 1:1, 1:10, 1:100) of donor to acceptor plasmid can help identify the combination that yields the highest fold change between stimulated and unstimulated cells.[9] Additionally, ensure that the placement of the tags (N- or C-terminal) on your proteins of interest does not sterically hinder their interaction.
Quantitative Data Summary
The choice of microplate can have a substantial impact on the signal-to-background ratio in luminescence assays.
Table 1: Comparison of Microplate Types for Luminescence Assays
| Microplate Color | Relative Signal Intensity | Background | Well-to-Well Crosstalk | Recommended Use |
| White | Highest | Low | Moderate | All luminescence assays, especially low-signal assays.[3][4][11] |
| Black | Lowest | Lowest | Lowest | Not recommended for luminescence unless signal is extremely high.[3][4] |
| Clear | Low | High | Highest | Absorbance assays; not recommended for luminescence.[11] |
| Grey | Intermediate | Low | Low | Optimized for specific assay technologies like AlphaScreen®.[4] |
Table 2: Impact of Cell Density on Assay Performance (Illustrative Data)
| Cells per Well | Background Signal (RLU) | Agonist-Stimulated Signal (RLU) | Signal-to-Background Ratio |
| 2,500 | 1,500 | 7,500 | 5 |
| 5,000 | 3,000 | 30,000 | 10 |
| 10,000 | 6,000 | 54,000 | 9 |
| 20,000 | 12,000 | 72,000 | 6 |
| Data are hypothetical and for illustrative purposes only. |
Signaling Pathway and Experimental Workflow
GPCR-Mediated β-Arrestin Recruitment Pathway
Upon agonist binding, the GPCR undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin, which is then recruited from the cytosol to the receptor at the plasma membrane. This interaction blocks further G-protein signaling and initiates receptor internalization and downstream signaling cascades.
Caption: GPCR signaling pathway leading to β-arrestin recruitment.
Experimental Workflow for a NanoBRET™ β-Arrestin Recruitment Assay
This workflow outlines the key steps for performing a typical bioluminescence-based β-arrestin recruitment assay using NanoBRET™ technology.
Caption: Experimental workflow for a NanoBRET™ β-arrestin assay.
Detailed Experimental Protocol: NanoBRET™ β-Arrestin Recruitment Assay
This protocol provides a detailed methodology for a common bioluminescence-based assay to measure the interaction between a GPCR and β-arrestin upon ligand stimulation.
I. Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM, high glucose, with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Expression vector for GPCR of interest fused to NanoLuc® luciferase (N- or C-terminal fusion)
-
Expression vector for human β-arrestin-2 fused to HaloTag® protein
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Assay System, containing Nano-Glo® Luciferase Assay Substrate and Nano-Glo® LCS Dilution Buffer
-
White, opaque, tissue culture-treated 384-well assay plates
-
Test compounds (e.g., pyridinyl indolol derivatives) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
II. Day 1: Cell Transfection
-
Culture HEK293 cells to ~80% confluency in a T75 flask.
-
Prepare the transfection complex in Opti-MEM™. For a T75 flask, mix:
-
Plasmid DNA: Co-transfect the GPCR-NanoLuc® and β-arrestin-HaloTag® plasmids. An initial ratio to test is 1:10 (donor:acceptor) with a total of 10 µg of DNA.
-
FuGENE® HD Transfection Reagent: Use a 3:1 ratio of reagent (µL) to DNA (µg).
-
-
Incubate the transfection complex at room temperature for 15-20 minutes.
-
Add the complex dropwise to the cells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
III. Day 2: Cell Plating
-
Aspirate the medium from the transfected cells and wash once with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in Opti-MEM™ and perform a cell count.
-
Dilute the cells to a final concentration of 1 x 10⁵ cells/mL in Opti-MEM™.
-
Dispense 20 µL of the cell suspension into each well of a white, opaque 384-well plate (2,000 cells/well).
IV. Day 3: Assay Execution
-
HaloTag® Labeling:
-
Prepare the HaloTag® NanoBRET™ 618 Ligand working solution by diluting it in Opti-MEM™ to the desired final concentration (e.g., 100 nM).
-
Add 5 µL of the labeling solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Compound Stimulation:
-
Prepare serial dilutions of your test compounds in Opti-MEM™. The final DMSO concentration should not exceed 0.1%.
-
Add 5 µL of the compound dilutions to the appropriate wells. Include "vehicle only" (DMSO) and "no stimulation" controls.
-
Incubate at 37°C for 30-60 minutes (incubation time may need optimization).
-
-
Luminescence Reading:
-
Prepare the Nano-Glo® substrate solution by diluting the substrate in the LCS Dilution Buffer according to the manufacturer's instructions.
-
Equilibrate the substrate and the plate to room temperature.
-
Add 10 µL of the prepared substrate to each well.
-
Read the plate immediately on a luminometer equipped with two filters: one for the donor emission (~460 nm) and one for the acceptor emission (>600 nm).
-
Set the integration time to 0.1-1 second.
-
V. Data Analysis
-
For each well, obtain the raw luminescence values from the donor (460 nm) and acceptor (610 nm) channels.
-
Calculate the NanoBRET™ ratio:
-
NanoBRET™ Ratio = (Acceptor Emission / Donor Emission)
-
-
Normalize the data to the vehicle control.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. Which microplates are best suited for fluorescence, luminescence and absorbance assays? | AAT Bioquest [aatbio.com]
- 3. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [worldwide.promega.com]
- 4. revvity.com [revvity.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. goldbio.com [goldbio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 2. [Comparison of microplates by color...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with Pyridindolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Pyridindolol and its analogs, this compound K1 and K2.
General FAQs
Q1: What are the different types of this compound and their primary activities?
A1: this compound is a β-carboline alkaloid isolated from Streptomyces species. It is important to distinguish between the different reported forms:
-
This compound: Primarily investigated as a non-competitive inhibitor of neutral bovine liver β-galactosidase.[1][2][3][4] Its inhibitory action is specific and pH-dependent.[1]
-
This compound K1 and K2: These are analogs isolated from Streptomyces sp. K93-0711.[5] this compound K2 has been shown to inhibit the adhesion of HL-60 cells to LPS-activated Human Umbilical Vein Endothelial Cell (HUVEC) monolayers.[5][6] Currently, there is no published biological activity for this compound K1.[6]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in methanol, ethanol, n-butanol, DMSO, and DMF. It is only slightly soluble in water.[3]
Troubleshooting Guide: this compound K2 in Cell Adhesion Assays
Issue 1: Low or no inhibition of cell adhesion observed.
Possible Cause 1: Suboptimal LPS activation of endothelial cells.
-
Troubleshooting Steps:
-
Verify LPS Concentration and Incubation Time: Ensure that the concentration of Lipopolysaccharide (LPS) and the incubation time are sufficient to activate the endothelial cells (e.g., HUVECs). A typical starting point is 1 µg/mL of LPS for 4-6 hours.[6][7]
-
Check for LPS Potency: Use a fresh, properly stored stock of LPS. Potency can degrade over time.
-
Confirm Endothelial Cell Responsiveness: Culture a control batch of endothelial cells and test for the upregulation of adhesion molecules (e.g., ICAM-1, VCAM-1) via Western blot or flow cytometry after LPS stimulation.
-
Possible Cause 2: this compound K2 precipitation.
-
Troubleshooting Steps:
-
Use of a Suitable Solvent: this compound K2 should be dissolved in a suitable solvent like DMSO before being diluted in the assay medium.[6]
-
Vehicle Control: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound K2) to ensure the solvent itself is not affecting the results.[6]
-
Observe for Precipitate: Visually inspect the wells for any precipitate after adding this compound K2 to the medium. If precipitation occurs, consider adjusting the final concentration or the solvent percentage.
-
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent cell seeding.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend both endothelial and leukocyte (e.g., HL-60) cell stocks before seeding to ensure a uniform cell density across all wells.
-
Consistent Pipetting Technique: Use calibrated pipettes and consistent technique when seeding cells.
-
Possible Cause 2: Incomplete removal of non-adherent cells.
-
Troubleshooting Steps:
-
Standardize Washing Procedure: The washing steps to remove non-adherent cells should be gentle and consistent. The number of washes may need to be optimized to remove non-adherent cells without detaching the endothelial monolayer.[6]
-
Issue 3: Observed effect may be due to cytotoxicity.
Possible Cause: High concentrations of this compound K2 may induce cell death.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel. This will help to distinguish between a specific anti-adhesive effect and a general cytotoxic effect. The assay should be conducted on both cell types (endothelial and leukocyte) with the same concentrations of this compound K2 used in the adhesion assay.
-
Experimental Workflow & Signaling Pathway
Experimental Workflow for Cell Adhesion Assay
Caption: Experimental workflow for the cell adhesion assay.
LPS-Induced Cell Adhesion Signaling Pathway
The inhibitory activity of this compound K2 on leukocyte adhesion to endothelial cells likely involves the modulation of inflammatory signaling pathways. Lipopolysaccharide (LPS) activates a signaling cascade that results in the expression of cell adhesion molecules on the surface of endothelial cells. This compound K2 may act on one of the downstream steps following TLR4 activation.[6]
Caption: Simplified LPS-induced cell adhesion signaling pathway.
Troubleshooting Guide: this compound in β-Galactosidase Assays
Issue: Inhibition of β-galactosidase is not observed or is inconsistent.
Possible Cause 1: Incorrect pH of the assay buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: The inhibitory activity of this compound on neutral bovine liver β-galactosidase is highly pH-dependent, with optimal inhibition observed between pH 4.0 and 5.0.[1] There is no inhibition at pH 7.0.[1]
-
Use Appropriate Buffer: Prepare fresh assay buffer and verify its pH immediately before use.
-
Possible Cause 2: Using a non-bovine source of β-galactosidase.
-
Troubleshooting Steps:
-
Confirm Enzyme Source: The inhibitory action of this compound is reported to be specific for neutral bovine liver β-galactosidase.[1] It may not inhibit β-galactosidases from other sources.
-
Quantitative Data Summary
| Compound | Assay | Target/Cells | Activating Agent | IC50 | Reference |
| This compound K2 | Cell Adhesion Inhibition | HL-60 cells to HUVEC monolayer | Lipopolysaccharide (LPS) | 75 µg/mL | [5][6] |
| This compound | β-Galactosidase Inhibition | Neutral bovine liver β-galactosidase | N/A | 7.4 x 10-6 M (at pH 4.5) | [3] |
Detailed Experimental Protocols
Protocol: Inhibition of HL-60 Cell Adhesion to LPS-Activated HUVEC Monolayer
This protocol is adapted from established methodologies for assessing cell adhesion.[6][7]
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) in a 96-well plate until confluent.
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS.
-
-
HUVEC Activation:
-
Treat the confluent HUVEC monolayer with 1 µg/mL LPS for 4-6 hours to induce the expression of adhesion molecules.
-
-
HL-60 Cell Labeling:
-
During HUVEC activation, label HL-60 cells with Calcein-AM according to the manufacturer's protocol.
-
Wash the labeled HL-60 cells to remove excess dye.
-
-
Treatment with this compound K2:
-
Wash the LPS-activated HUVEC monolayer with PBS.
-
Add fresh medium containing various concentrations of this compound K2 (and a vehicle control) to the HUVECs.
-
-
Co-culture and Adhesion:
-
Add the fluorescently labeled HL-60 cells to the wells containing the HUVEC monolayer and this compound K2.
-
Incubate the co-culture for 30-60 minutes to allow for cell adhesion.
-
-
Removal of Non-adherent Cells:
-
Gently wash the wells with PBS to remove any non-adherent HL-60 cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition relative to the control.
-
Protocol: β-Galactosidase Inhibition Assay
This is a general protocol for a colorimetric β-galactosidase assay.
-
Reagents:
-
Neutral bovine liver β-galactosidase.
-
Assay buffer (pH 4.5).
-
Substrate solution (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Stop solution (e.g., sodium carbonate).
-
This compound dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, β-galactosidase enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the ONPG substrate.
-
Incubate at 37°C until a yellow color develops in the control wells.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Read the absorbance at 420 nm using a plate reader.
-
Calculate the percentage of enzyme inhibition.
-
References
- 1. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 4. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Specificity of Pyridindolol in Complex Biological Samples
Welcome to the technical support center for Pyridindolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address challenges related to its specificity in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-carboline alkaloid originally isolated from Streptomyces.[1][2] Its primary and most well-characterized mechanism of action is the inhibition of the enzyme β-galactosidase.[3] It has been shown to be particularly effective against neutral bovine liver β-galactosidase.
Q2: What are the potential off-target effects of this compound?
While this compound is a known β-galactosidase inhibitor, its classification as a β-carboline alkaloid suggests the potential for broader biological activity. Other β-carboline alkaloids have been reported to interact with various targets, including:
-
Monoamine Oxidases (MAO): Some β-carbolines are potent and reversible inhibitors of both MAO-A and MAO-B.[4]
-
Central Nervous System Receptors: Certain β-carboline alkaloids can interact with receptors in the central nervous system, leading to neuropharmacological effects.[1][2]
-
DNA Intercalation: Some members of this alkaloid family have been shown to intercalate into DNA, which can lead to genotoxic or cytotoxic effects.[5]
It is crucial to consider these potential off-target effects when interpreting experimental results, especially in complex systems like cell lysates or tissue homogenates where these other targets may be present.
Q3: How can I be sure that the effects I'm seeing are due to β-galactosidase inhibition and not off-target effects?
To confirm the specificity of this compound in your experiments, a combination of control experiments is recommended:
-
Use of a Structurally Unrelated β-galactosidase Inhibitor: Compare the effects of this compound with another known β-galactosidase inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely that the effect is on-target.
-
Rescue Experiments: If you are working with cells, try to rescue the phenotype by overexpressing β-galactosidase or by adding a downstream product of the enzymatic reaction.
-
Use of an Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Direct Measurement of β-galactosidase Activity: Correlate the observed phenotypic changes with a direct measurement of β-galactosidase activity in your samples.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in complex biological samples.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal or apparent non-specific inhibition | 1. Non-specific binding of this compound to other proteins or cellular components.[6][7] 2. Interference from components in the biological matrix. | 1. Optimize Buffer Conditions: * Increase the salt concentration (e.g., NaCl) to reduce electrostatic interactions.[8] * Include a non-ionic detergent (e.g., Tween-20 at 0.01-0.05%) to minimize hydrophobic interactions.[8][9] 2. Use Blocking Agents: Add a non-reactive protein like Bovine Serum Albumin (BSA) or casein (e.g., 0.1-1%) to your assay buffer to block non-specific binding sites.[7][9] 3. Run Control Experiments: Include controls without the enzyme or with a heat-inactivated enzyme to determine the level of background signal. |
| Inconsistent or poor reproducibility of results | 1. Variability in sample preparation. 2. Pipetting errors or improper mixing.[6] 3. Degradation of this compound or other reagents. | 1. Standardize Protocols: Ensure consistent sample preparation, including cell lysis and protein concentration measurement. 2. Ensure Proper Mixing: Vortex all solutions thoroughly before use and ensure proper mixing during the assay. 3. Check Reagent Stability: Prepare fresh solutions of this compound and other critical reagents. Store stock solutions appropriately. 4. Run Replicates: Always run experiments in triplicate to assess variability.[6] |
| Weak or no inhibitory effect observed | 1. Incorrect assay conditions (e.g., pH, temperature). 2. Degradation of this compound. 3. Substrate concentration is too high, leading to competitive displacement of the inhibitor.[10] | 1. Verify Assay Conditions: Ensure the pH and temperature of your assay are optimal for both the enzyme and the inhibitor. 2. Confirm this compound Activity: Test the activity of your this compound stock on a purified β-galactosidase enzyme as a positive control. 3. Optimize Substrate Concentration: Determine the Michaelis constant (Km) for your substrate and use a concentration around the Km value for inhibition studies. |
Quantitative Data
The following table summarizes the known inhibitory activities of this compound and related β-carboline alkaloids. This data can help in assessing potential off-target interactions.
| Compound | Target | Assay Type | IC50 / Ki |
| This compound | Bovine Liver β-galactosidase | Enzyme Inhibition | 50% inhibition at 2 µg/ml |
| Harman | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Ki = 55.54 ± 5.3 nM[4] |
| Norharman | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Ki = 1.2 ± 0.18 µM[4] |
| Norharman | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Ki = 1.12 ± 0.19 µM[4] |
Experimental Protocols
Protocol 1: Standard β-Galactosidase Inhibition Assay in Cell Lysates
This protocol provides a basic method for assessing the inhibitory effect of this compound on β-galactosidase activity in a complex biological sample.
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Enzyme Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing a standardized amount of protein, e.g., 10-50 µg)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
This compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and typically <1%).
-
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Monitor the absorbance at 420 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Protocol 2: Optimized Assay for Enhancing Specificity
This protocol includes additional steps to minimize non-specific effects of this compound.
-
Preparation of Optimized Assay Buffer:
-
Prepare the assay buffer (e.g., phosphate buffer, pH 7.0) and supplement it with:
-
NaCl (e.g., 150 mM)
-
Tween-20 (e.g., 0.05% v/v)
-
BSA (e.g., 0.1% w/v)
-
-
-
Control Wells:
-
Prepare the following control wells in your 96-well plate:
-
No Inhibitor Control: Cell lysate + optimized assay buffer + substrate (to measure 100% enzyme activity).
-
No Enzyme Control: Optimized assay buffer + substrate (to measure background substrate hydrolysis).
-
Vehicle Control: Cell lysate + optimized assay buffer + solvent (e.g., DMSO) + substrate.
-
Positive Control Inhibitor: Cell lysate + optimized assay buffer + a known, structurally unrelated β-galactosidase inhibitor + substrate.
-
-
-
Assay Procedure:
-
Follow the enzyme inhibition assay steps from Protocol 1, but use the optimized assay buffer for all dilutions and reactions.
-
Pre-incubate the cell lysate with this compound and the control compounds in the optimized buffer before adding the substrate.
-
Visualizations
Caption: Workflow for evaluating the specificity of this compound.
Caption: A logical guide to troubleshooting non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. A case of beta-carboline alkaloid intoxication following ingestion of Peganum harmala seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3.2: Control of Enzymatic Activity – Introductory Biochemistry [openoregon.pressbooks.pub]
Validation & Comparative
Pyridindolol: A Comparative Guide to a Selective β-Galactosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridindolol, a selective β-galactosidase inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a natural product isolated from the bacterium Streptomyces alboverticillatus. It functions as a selective, non-competitive inhibitor of neutral β-galactosidase, an enzyme crucial in various biological processes.[1][2] Notably, this compound exhibits specificity for bovine liver β-galactosidase and does not significantly inhibit acid β-galactosidase or β-galactosidases from other sources.[2] Its low toxicity in animal models makes it an interesting candidate for further investigation.
Comparative Analysis of β-Galactosidase Inhibitors
The selection of a suitable β-galactosidase inhibitor is critical for research and drug development. This section compares this compound with other commonly used inhibitors based on their inhibitory concentration (IC50) values.
| Inhibitor | IC50 (µM) | Enzyme Source | Inhibition Type | Reference |
| This compound | 7.4 | Bovine Liver | Non-competitive | [1] |
| Phenylethyl β-D-thiogalactopyranoside (PETG) | Not explicitly found | E. coli | Competitive | [3][4] |
| Galactostatin | Not explicitly found | Not specified | Competitive | |
| N-benzyl-3,6-dideoxy-3,6-imino-d-gulofuranose | 133 | Bovine Liver | Not specified | [5] |
| N-(4-methylphenyl boronic acid)-3,6-dideoxy-3,6-imino-d-gulofuranose | 218 | Bovine Liver | Not specified | [5] |
| N-(4-methylphenyl boronic acid)-1,4-dideoxy-1,4-imino-l-gulitol | 501 | Bovine Liver | Not specified | [5] |
| 4-epi-isofagomine | 200 | Green Coffee Bean | Not specified | [6] |
| 4-epi-validamine | 500 | Green Coffee Bean | Not specified | [6] |
Note: IC50 values can vary depending on the enzyme source, substrate concentration, and assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of enzyme inhibitors. Below are detailed protocols for key experiments.
β-Galactosidase Enzymatic Assay (ONPG Method)
This protocol describes a common method for determining β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[7][8][9][10][11]
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
Cell lysate or purified β-galactosidase
-
1 M Sodium Carbonate (Na2CO3) solution
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell lysates or dilute the purified enzyme to the desired concentration in Z-buffer.
-
Reaction Setup: In a microplate well or microcentrifuge tube, combine:
-
Cell lysate or enzyme solution
-
Z-buffer to a final volume of 100 µL
-
100 µL of ONPG solution
-
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the development of a yellow color. The incubation time will vary depending on the enzyme activity.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 1 M Na2CO3.
-
Measurement: Measure the absorbance of the solution at 420 nm using a microplate reader or spectrophotometer.
-
Calculation of Activity: Enzyme activity is proportional to the absorbance at 420 nm, normalized to the reaction time and protein concentration.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate relevant workflows and pathways.
References
- 1. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 2. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. New α-galactosidase-inhibiting aminohydroxycyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.salisbury.edu [faculty.salisbury.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of Pyridindolol and Other β-Galactosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Pyridindolol with other known inhibitors of β-galactosidase. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to β-Galactosidase and its Inhibition
β-Galactosidase is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. This enzyme is crucial in various biological processes, and its inhibition is a key area of research for conditions such as lysosomal storage disorders and as a tool in molecular biology. Inhibitors of β-galactosidase can be classified based on their mechanism of action, primarily as competitive or non-competitive inhibitors.
This compound: A Non-Competitive Inhibitor
This compound, a natural product isolated from Streptomyces alboverticillatus, has been identified as a non-competitive inhibitor of β-galactosidase.[1] It specifically targets the neutral β-galactosidase found in bovine liver.[1] Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.
Efficacy Comparison of β-Galactosidase Inhibitors
The inhibitory potential of this compound against bovine liver β-galactosidase is compared with other known inhibitors. The following table summarizes the available quantitative data.
| Inhibitor | Enzyme Source | Inhibition Type | IC50 / Kᵢ | Experimental Conditions |
| This compound | Bovine Liver | Non-competitive | IC₅₀: 7.4 µM [2] | pH 4.5 |
| Borylated 5-Membered Ring Iminosugars | Bovine Liver | Competitive | IC₅₀: 116 - 617 µM | Not specified |
| Galactonoamidines | Bovine Liver | Competitive | Picomolar range (pM) | pH 7.50 |
| Iodine (I₂/KI) | Not specified | Non-competitive | Not specified | pH 8.0 |
| Heavy Metals (e.g., Cd²⁺, Zn²⁺) | Bacterial | Non-competitive | IC₅₀: 0.120 mM (Cd²⁺) | Not specified |
Note: Direct comparison of efficacy can be challenging due to variations in experimental conditions (e.g., pH, enzyme source) and inhibition type. The data for borylated iminosugars and galactonoamidines are for competitive inhibitors and are presented here for a broader context of inhibitor potencies against the same enzyme.
Experimental Protocols
Determination of IC₅₀ for a Non-Competitive Inhibitor (e.g., this compound)
This protocol is adapted from standard β-galactosidase assays using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
Materials:
-
Bovine liver β-galactosidase
-
This compound (or other non-competitive inhibitor)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution
-
Phosphate buffer (pH 4.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
Stop solution (e.g., 1M Sodium Carbonate)
Procedure:
-
Enzyme Preparation: Prepare a working solution of bovine liver β-galactosidase in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a constant temperature.
-
Reaction Initiation: Add a fixed concentration of the ONPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at a constant temperature for a set period (e.g., 30 minutes).
-
Reaction Termination: Add a stop solution to each well to halt the enzymatic reaction.
-
Measurement: Measure the absorbance of each well at 420 nm using a microplate reader. The yellow color produced by the hydrolysis of ONPG is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing Mechanisms and Workflows
Mechanism of Non-Competitive Inhibition
The following diagram illustrates the non-competitive inhibition of β-galactosidase by this compound. The inhibitor binds to a site other than the active site, which can occur whether the substrate is bound or not.
Caption: Non-competitive inhibition of β-galactosidase by this compound.
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC₅₀ value of a β-galactosidase inhibitor.
Caption: Workflow for determining the IC₅₀ of a β-galactosidase inhibitor.
References
A Comparative Analysis of the Inhibitory Activity of Pyridindolol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activities of Pyridindolol and its known analogs, this compound K1 and this compound K2. These β-carboline alkaloids, originally isolated from Streptomyces species, have demonstrated distinct biological activities. While comprehensive comparative data across a wide range of analogs is limited in publicly available literature, this document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes key structural differences and a relevant biological pathway.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory activities of this compound and its analogs have been evaluated in different biological assays. The available data is summarized in the table below. Notably, there is no published quantitative biological activity data for this compound K1.
| Compound | Assay | Target/System | Inhibitory Concentration (IC50) |
| This compound | β-Galactosidase Inhibition | Bovine Liver β-Galactosidase | 7.4 x 10⁻⁶ M[1] |
| This compound K1 | Cell Adhesion Inhibition | HL-60 cells to LPS-activated HUVEC | Not Reported[2] |
| This compound K2 | Cell Adhesion Inhibition | HL-60 cells to LPS-activated HUVEC | 75 µg/mL[2][3] |
Structural Comparison of this compound Analogs
The core structure of these compounds is a β-carboline skeleton. The variations among this compound, this compound K1, and this compound K2 lie in the substitution at the C-3 position of the pyridine ring. Simple acetylated analogs have been noted to exhibit inhibitory activity against cell adhesion factors in HL-60 cells.[1]
Caption: Structural differences in the side chain of this compound analogs.
Experimental Protocols
A representative experimental protocol for the cell adhesion assay used to determine the inhibitory activity of this compound K2 is detailed below.
Inhibition of HL-60 Cell Adhesion to LPS-Activated HUVEC Monolayer
This protocol describes a standard method to assess the inhibitory effect of a compound on the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs) activated by an inflammatory stimulus (LPS).[2]
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human promyelocytic leukemia cells (HL-60)
-
HUVEC growth medium (e.g., EGM-2)
-
HL-60 culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound K2 (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein-AM (fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
2. Procedure:
-
HUVEC Seeding and Activation:
-
Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.
-
Treat the HUVEC monolayer with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of cell adhesion molecules.
-
-
HL-60 Cell Labeling:
-
Incubate HL-60 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the labeled HL-60 cells with PBS to remove excess dye.
-
-
Co-culture and Treatment:
-
Remove the LPS-containing medium from the HUVEC monolayer and wash with PBS.
-
Add fresh medium containing various concentrations of this compound K2 to the HUVEC monolayer.
-
Add the Calcein-AM labeled HL-60 cells to each well and incubate for 30-60 minutes at 37°C.
-
-
Quantification of Adhesion:
-
Gently wash the wells with PBS to remove non-adherent HL-60 cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound K2 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
The inhibitory activity of this compound K2 on leukocyte-endothelial cell adhesion likely involves the modulation of inflammatory signaling pathways. Lipopolysaccharide (LPS) is a potent activator of a cascade that leads to the expression of cell adhesion molecules on the surface of endothelial cells.
Caption: LPS-induced cell adhesion signaling pathway.
References
Independent Verification of Pyridindolol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridindolol's inhibitory activity with other relevant compounds, supported by experimental data. It is important to note that while the name "this compound" may suggest action as a beta-blocker, scientific literature primarily characterizes it as an inhibitor of the enzyme β-galactosidase and in the context of cell adhesion inhibition.
Quantitative Data Summary
The inhibitory potency of this compound and its analogue, this compound K2, has been evaluated in different biological assays. For a comprehensive comparison, their half-maximal inhibitory concentrations (IC50) are presented alongside other known inhibitors of β-galactosidase.
| Compound | Target/Assay | IC50 Value | Source Organism/Cell Line |
| This compound | Neutral β-galactosidase | 7.4 µM (at pH 4.5) | Bovine Liver |
| This compound | Neutral β-galactosidase | 2 µg/mL (under acidic conditions) | Bovine Liver |
| This compound K2 | Cell Adhesion Inhibition | 75 µg/mL | HL-60 cells to LPS-activated HUVEC monolayer |
| b-D-Galactopyranosyl Amine | β-galactosidase | 25.30 µM | Not Specified |
| N-benzyl-3,6-dideoxy-3,6-imino-d-gulofuranose | β-D-galactosidase | 133 µM | Bovine Liver |
| N-(4-methylphenyl boronic acid)-3,6-dideoxy-3,6-imino-d-gulofuranose | β-D-galactosidase | 218 µM | Bovine Liver |
| N-(4-methylphenyl boronic acid)-1,4-dideoxy-1,4-imino-l-gulitol | β-D-galactosidase | 501 µM | Bovine Liver |
Experimental Protocols
1. Determination of IC50 for β-Galactosidase Inhibition by this compound
This protocol outlines a standard method for determining the IC50 value of this compound against bovine liver β-galactosidase.
Materials:
-
Bovine liver β-galactosidase
-
This compound
-
o-nitrophenyl-β-D-galactoside (ONPG) as substrate
-
Z buffer (pH 7.0)
-
Phosphate buffer
-
Sodium carbonate (Na2CO3) solution (1M)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of bovine liver β-galactosidase in an appropriate buffer. Prepare a series of dilutions of this compound to be tested.
-
Reaction Setup: In a microplate, add the β-galactosidase solution to wells containing the different concentrations of this compound or a vehicle control. Incubate for a defined period at a specified temperature (e.g., 28°C) to allow for enzyme-inhibitor interaction.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, ONPG solution, to each well.
-
Incubation: Incubate the reaction mixture at 28°C. The enzyme will hydrolyze ONPG, leading to the production of o-nitrophenol, which is yellow.
-
Stopping the Reaction: After a sufficient time for color development, stop the reaction by adding a sodium carbonate solution. This will also enhance the yellow color.
-
Measurement: Measure the absorbance of the product at 420 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
2. Inhibition of HL-60 Cell Adhesion to HUVEC Monolayer by this compound K2
This protocol describes a method to assess the inhibitory effect of this compound K2 on the adhesion of leukocytes (HL-60 cells) to endothelial cells (HUVECs).[2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human promyelocytic leukemia cells (HL-60)
-
HUVEC and HL-60 culture media
-
Lipopolysaccharide (LPS)
-
This compound K2
-
Calcein-AM (fluorescent dye)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HUVECs to form a monolayer in a multi-well plate. Culture HL-60 cells separately.
-
Activation of HUVECs: Treat the HUVEC monolayer with LPS to induce an inflammatory response and promote the expression of adhesion molecules.
-
Labeling of HL-60 Cells: Label the HL-60 cells with the fluorescent dye Calcein-AM.
-
Treatment with Inhibitor: Add various concentrations of this compound K2 to the activated HUVEC monolayer.
-
Co-culture: Add the fluorescently labeled HL-60 cells to the wells containing the HUVEC monolayer and this compound K2. Incubate to allow for cell adhesion.
-
Removal of Non-adherent Cells: Gently wash the wells with PBS to remove any HL-60 cells that have not adhered.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is proportional to the number of adherent HL-60 cells.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound K2 relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound K2 and fitting to a dose-response curve.[2]
Visualizations
References
Assessing the Purity and Quality of Synthetic Pyridindolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity and quality of synthetic Pyridindolol, a β-carboline alkaloid with potential therapeutic applications. Through detailed experimental protocols and comparative data, this document outlines the necessary analytical methodologies for robust quality control. For comparative purposes, this guide includes data for Harmine, another naturally occurring β-carboline alkaloid with known biological activities, to serve as a benchmark for purity assessment.
Introduction to this compound and Its Synthesis
This compound is a member of the β-carboline family of indole alkaloids, which are known for their diverse pharmacological activities. The core structure of this compound features a tricyclic pyrido[3,4-b]indole system. The quality and purity of synthetic this compound are paramount for reliable preclinical and clinical studies, as even minor impurities can significantly impact its biological activity and toxicity.
A common and effective method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline, which is subsequently aromatized.
Hypothetical Synthesis of this compound:
For the purpose of this guide, we will consider a plausible synthetic route for this compound starting from a suitably substituted tryptophan derivative and a protected dihydroxyacetaldehyde. This multi-step synthesis provides a basis for identifying potential process-related impurities.
Purity and Quality Assessment: A Comparative Analysis
The purity of a synthetic compound is a critical quality attribute. This section compares the purity profile of a hypothetical batch of synthetic this compound with a commercially available standard of Harmine.
Table 1: Comparative Purity and Impurity Profile of this compound and Harmine
| Parameter | Synthetic this compound (Batch #XYZ-001) | Harmine (Reference Standard) | Method of Analysis |
| Purity (Area %) | 98.5% | ≥98% | HPLC-UV |
| Major Impurity 1 | 0.8% (Unreacted Tryptophan Derivative) | Not Detected | HPLC-UV/MS |
| Major Impurity 2 | 0.4% (Tetrahydro-β-carboline Intermediate) | Not Detected | HPLC-UV/MS |
| Major Impurity 3 | 0.2% (Oxidized Byproduct) | Not Detected | HPLC-UV/MS |
| Residual Solvents | <0.1% (Methanol, Dichloromethane) | Not Applicable | GC-HS |
| Water Content | 0.3% | ≤0.5% | Karl Fischer Titration |
Experimental Protocols for Quality Assessment
Detailed and validated analytical methods are essential for the accurate assessment of purity and quality. The following protocols are provided as a guide for the analysis of synthetic this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify any impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in methanol to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the chemical structures of impurities detected by HPLC.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
The same HPLC method as described in section 3.1 can be used.
Procedure:
-
Analyze the this compound sample using the HPLC method coupled to the mass spectrometer.
-
Acquire mass spectra for the main peak and all impurity peaks.
-
Determine the mass-to-charge ratio (m/z) of the molecular ions and fragmentation patterns of the impurities.
-
Propose structures for the impurities based on their mass spectra and knowledge of the synthetic route.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthetic this compound and to detect any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4).
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.
-
Analyze the spectra for the presence of any unexpected signals that may indicate impurities.
Visualizing Workflows and Pathways
To further clarify the processes involved in the assessment and the biological context of this compound, the following diagrams are provided.
Conclusion
The robust analytical characterization of synthetic this compound is a prerequisite for its advancement in drug discovery and development. The methodologies outlined in this guide, including HPLC, LC-MS, and NMR, provide a comprehensive approach to ensure the purity, identity, and quality of the synthesized compound. By comparing the analytical data of synthetic this compound with a well-characterized reference standard like Harmine, researchers can have greater confidence in the reliability of their experimental results and the potential of this compound as a therapeutic agent.
References
A Comparative Guide to Pyridindolol Inhibition: Statistical Validation and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of Pyridindolol and its analogues, this compound K1 and K2. We delve into the statistical validation of experimental data from inhibition assays, present detailed experimental protocols, and visualize the underlying biochemical pathways. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate the potential of these compounds in drug discovery and development.
I. This compound as a Non-Competitive Inhibitor of β-Galactosidase
This compound, a β-carboline alkaloid isolated from Streptomyces, has been identified as a non-competitive inhibitor of bovine liver β-galactosidase.[1][2][3] Non-competitive inhibition is a type of enzyme inhibition where the inhibitor reduces the enzyme's activity by binding to an allosteric site, a location other than the active site where the substrate binds.[4][5][6] This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without affecting substrate binding.[4][5]
Quantitative Data Summary: this compound vs. Alternative β-Galactosidase Inhibitors
The inhibitory potency of this compound is compared with other known inhibitors of β-galactosidase in the table below. The data highlights the varying mechanisms and potencies of these compounds.
| Inhibitor | Enzyme Source | Inhibition Type | IC50 / Ki |
| This compound | Bovine Liver | Non-competitive | IC50: 7.4 µM (at pH 4.5)[7] |
| Galactose | Kluyveromyces lactis | Competitive | Ki: 42 mM[8] |
| Galactose | Aspergillus oryzae | Competitive | Ki: 25 mM[8] |
| Glucose | Thermus sp. | Competitive | Strong Inhibition (Ki not specified)[8] |
| Caffeine | Escherichia coli | Mixed | Ki: 15.0 mM[9][10] |
| Theophylline | Escherichia coli | Mixed | Ki: 13.7 mM[9][10] |
| L-Ribose | Escherichia coli | Competitive | Strong Inhibition (Ki not specified)[11] |
| Phenylethyl β-D-thiogalactopyranoside | Not Specified | Competitive | Not Specified[12] |
Experimental Protocol: β-Galactosidase Inhibition Assay
This protocol outlines a standard method for determining the inhibitory effect of a compound on β-galactosidase activity.
1. Materials and Reagents:
-
β-Galactosidase (from bovine liver)
-
This compound
-
Ortho-Nitrophenyl-β-galactoside (ONPG) as substrate
-
Phosphate buffer (pH 4.5)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a series of this compound dilutions in phosphate buffer.
-
In a 96-well plate, add a constant amount of β-galactosidase to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed concentration of the substrate ONPG to all wells.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the product (ortho-nitrophenol) at 420 nm using a microplate reader.
3. Data Analysis and Statistical Validation:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
To determine the inhibition constant (Ki) and confirm the non-competitive mechanism, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound).
-
Analyze the data using Lineweaver-Burk plots or non-linear regression models. In non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km remains unchanged.[5][6]
-
Statistical significance can be determined using appropriate tests, such as ANOVA, to compare the effects of different inhibitor concentrations.
Visualizing Non-Competitive Inhibition
The following diagrams illustrate the workflow of the inhibition assay and the mechanism of non-competitive inhibition.
II. This compound K2 as an Inhibitor of Cell Adhesion
This compound K2, a structural analogue of this compound, has demonstrated inhibitory effects on the adhesion of human promyelocytic leukemia (HL-60) cells to a monolayer of human umbilical vein endothelial cells (HUVECs) activated by lipopolysaccharide (LPS).[13][14] This process is a crucial step in the inflammatory response, where leukocytes adhere to the endothelium before migrating into tissues. It is important to note that no quantitative biological data for this compound K1, an acetylated derivative of K2, has been reported.[14][15][16]
Quantitative Data Summary: this compound K2 vs. Alternative Cell Adhesion Inhibitors
The following table compares the inhibitory activity of this compound K2 with other compounds known to inhibit cell adhesion through various mechanisms. For a more standardized comparison, the IC50 of this compound K2 has been converted to a molar concentration.
| Inhibitor | Target/Assay | IC50 |
| This compound K2 | HL-60 adhesion to LPS-stimulated HUVECs | 75 µg/mL (~260 µM)[13] |
| Cucurbitacin E | LFA-1/ICAM-1 mediated adhesion | 0.18 µM[17] |
| Manassantin A | PMA-induced HL-60 aggregation | 1.0 nM[17] |
| Lovastatin | LFA-1/ICAM-1 interaction | 2.1 µM[17] |
| Peribysin D | HL-60 adhesion to LPS-stimulated HUVECs | 0.1 µM[18] |
| Piperine | TNF-α induced ICAM-1 expression | 45 µg/mL (~157 µM)[19] |
Experimental Protocol: Cell Adhesion Inhibition Assay
This protocol describes a standard method to assess the inhibitory effect of a compound on leukocyte-endothelial cell adhesion.[14]
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human promyelocytic leukemia cells (HL-60)
-
Cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for HL-60)
-
Lipopolysaccharide (LPS)
-
This compound K2
-
Calcein-AM (a fluorescent dye)
-
Phosphate-buffered saline (PBS)
2. Assay Procedure:
-
Culture HUVECs to form a confluent monolayer in a 96-well plate.
-
Activate the HUVEC monolayer by treating with LPS (e.g., 1 µg/mL) for 4-6 hours to induce the expression of adhesion molecules.
-
Label HL-60 cells with Calcein-AM.
-
Pre-incubate the labeled HL-60 cells with varying concentrations of this compound K2 for 30 minutes at 37°C.
-
Wash the activated HUVEC monolayer with PBS.
-
Add the this compound K2-treated HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells.
3. Data Analysis and Statistical Validation:
-
Calculate the percentage of adhesion for each concentration of this compound K2 relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound K2.
-
Determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed inhibition at different concentrations.
Visualizing the LPS-Induced Cell Adhesion Pathway
The diagram below illustrates a simplified signaling pathway for LPS-induced cell adhesion, which this compound K2 may inhibit.
Further research into the downstream effects of this compound K2 on specific signaling molecules, such as selectins and integrins, is warranted to elucidate its precise mechanism of action.[20][21][22] The activation of integrins, which is crucial for firm adhesion, is often triggered by selectin engagement and involves signaling molecules like Syk, PLCγ2, and PI3Kγ.[23][24] Investigating the influence of this compound K2 on these pathways could provide valuable insights into its therapeutic potential as an anti-inflammatory agent.
References
- 1. Inhibitory activity of this compound on beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of this compound, inhibitor of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta-galactosidase inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. β-Galactosidase Inhibitor | this compound | フナコシ [funakoshi.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Caffeine and Theophylline Inhibit β-Galactosidase Activity and Reduce Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beta-galactosidase specific activity: Topics by Science.gov [science.gov]
- 12. scbt.com [scbt.com]
- 13. Pyridindolols K1 and K2, new alkaloids from Streptomyces sp. K93-0711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound K1 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Naturally occurring cell adhesion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Naturally occurring cell adhesion inhibitors | springermedizin.de [springermedizin.de]
- 20. Spatiotemporal characteristics of P-selectin-induced β2 integrin activation of human neutrophils under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 21. P-selectin activates integrin-mediated colon carcinoma cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tyrosine kinase Btk regulates E-selectin–mediated integrin activation and neutrophil recruitment by controlling phospholipase C (PLC) γ2 and PI3Kγ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The kinetics of E-selectin- and P-selectin-induced intermediate activation of integrin αLβ2 on neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Pyridindolol's Biological Targets: A Comparative Guide to Peer-Reviewed Methods
For Researchers, Scientists, and Drug Development Professionals
Pyridindolol, a β-carboline alkaloid, and its analogs have demonstrated inhibitory activity against specific biological targets, including bovine liver β-galactosidase and leukocyte-endothelial cell adhesion.[1][2] The precise identification and confirmation of these and other potential biological targets are crucial for understanding its mechanism of action and for further drug development. This guide provides a comparative overview of established, peer-reviewed methods for confirming the biological targets of small molecules like this compound, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analog, this compound K2, against their respective identified targets.
Table 1: Inhibition of β-Galactosidase by this compound
| Compound | Target Enzyme | Assay Condition (pH) | IC50 | Inhibition Type |
| This compound | Neutral Bovine Liver β-Galactosidase | 4.5 | 7.4 x 10⁻⁶ M | Non-competitive |
Data sourced from product information citing peer-reviewed studies.[3]
Table 2: Inhibition of Cell Adhesion by this compound Analogs
| Compound | Assay | Target Cells | Activating Agent | IC50 |
| This compound K2 | Cell Adhesion Inhibition | HL-60 cells to HUVEC monolayer | Lipopolysaccharide (LPS) | 75 µg/mL |
HUVEC: Human Umbilical Vein Endothelial Cells. Data sourced from a comparative analysis guide.[4]
Comparison of Target Confirmation Methodologies
Several robust, peer-reviewed methods can be employed to identify and confirm the biological targets of this compound. The choice of method often depends on the specific research question, available resources, and the nature of the anticipated target.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography coupled with Mass Spectrometry | A this compound-based affinity matrix captures interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Unbiased, genome-wide screening. Identifies direct binding partners. | Requires chemical modification of this compound. Can lead to false positives due to non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The stabilized protein is detected and quantified. | Label-free. Performed in a cellular context, reflecting physiological conditions. | Not suitable for all proteins. Can be low-throughput depending on the detection method. |
| Competition Binding Assays | The ability of this compound to displace a known, labeled ligand from its target is measured. | Quantitative determination of binding affinity (Ki). Useful for validating hypothesized targets. | Requires a known, labeled ligand for the target. Indirect method of confirming binding. |
Experimental Protocols
Affinity Chromatography for Target Identification
This protocol outlines a general workflow for identifying this compound's binding partners in a cell lysate.
Methodology:
-
Synthesis of this compound Affinity Probe: Chemically modify this compound to incorporate a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its binding activity.
-
Immobilization of the Probe: Covalently couple the biotinylated this compound probe to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Culture relevant cells (e.g., bovine liver cells or endothelial cells) and prepare a total protein lysate under non-denaturing conditions.
-
Affinity Pull-Down: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise unique protein bands, and subject them to in-gel digestion (e.g., with trypsin). Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the engagement of this compound with a specific target protein (e.g., β-galactosidase) within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells expressing the target protein. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a defined period.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Detection of Target Protein: Analyze the amount of the soluble target protein at each temperature using a specific antibody via Western blotting or ELISA. An increased amount of soluble target protein in the this compound-treated samples compared to the control indicates thermal stabilization upon binding.
Competition Binding Assay for Affinity Determination
This protocol details a method to quantify the binding affinity of this compound for a target for which a known radiolabeled or fluorescently labeled ligand is available.
Methodology:
-
Preparation of Target Source: Prepare a source of the target protein, such as a purified enzyme, cell membrane preparations, or whole cells.
-
Incubation with Labeled Ligand: Incubate the target source with a fixed, low concentration of the labeled ligand.
-
Competition with this compound: In parallel reactions, add increasing concentrations of unlabeled this compound.
-
Incubation and Equilibration: Allow the binding reactions to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the target-bound labeled ligand from the unbound ligand (e.g., by filtration or centrifugation).
-
Quantification of Bound Ligand: Measure the amount of bound labeled ligand (e.g., by scintillation counting for radioligands or fluorescence detection).
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Fit the data to a competition binding equation to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.
Signaling Pathway: Inhibition of Leukocyte-Endothelial Cell Adhesion
This compound K2 has been shown to inhibit the adhesion of leukocytes to endothelial cells activated by lipopolysaccharide (LPS).[4] This process is a key step in the inflammatory response and is mediated by a complex signaling cascade. The diagram below illustrates the putative signaling pathway that could be targeted by this compound.
This guide provides a framework for the systematic, peer-reviewed confirmation of this compound's biological targets. The integration of these diverse methodologies will enable a comprehensive understanding of its mechanism of action and facilitate its development as a potential therapeutic agent.
References
Safety Operating Guide
Proper Disposal of Pyridindolol: A Guide for Laboratory Professionals
For researchers and scientists handling Pyridindolol, a comprehensive understanding of its proper disposal is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring all regulatory requirements are met.
I. This compound: Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₄N₂O₃[1][2] |
| Molecular Weight | 258.27 g/mol [3] |
| Appearance | Crystalline solid[2][3] |
| Storage Temperature | -20°C[2][3][4][5] |
| Solubility | Soluble in combustible solvents[4] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses or Goggles | Must comply with EN166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-resistant Gloves | Material should be compatible with the solvent used. Inspect gloves prior to use.[4] |
| Skin and Body Protection | Laboratory Coat | Standard lab coat to prevent skin contact.[4] |
| Respiratory Protection | Dust mask or respirator | Use if handling large quantities or if dust is generated.[4] |
General Handling Precautions:
-
Avoid direct contact with skin and eyes.[4]
-
Avoid inhalation of dust.[4]
-
Ensure adequate ventilation in the handling area.[4]
-
Use non-sparking tools.[4]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[4] The following procedure outlines the recommended steps for its safe disposal.
-
Segregation and Waste Classification :
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EH&S) department.
-
Based on available information, this compound is not classified as acutely toxic (P-listed) waste, but it is crucial to consult your local regulations and safety data sheets for a definitive classification.
-
-
Preparation for Disposal :
-
The primary recommended disposal method is to dissolve or mix the this compound with a combustible solvent.[4]
-
The choice of solvent should be compatible with the chemical incinerator's requirements.
-
-
Incineration :
-
The mixture of this compound and combustible solvent should be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
This process must be carried out by a licensed hazardous waste disposal company. Do not attempt to incinerate chemical waste in standard laboratory equipment.
-
-
Container Management :
IV. Laboratory Waste Accumulation and Labeling
Proper management of the waste container within the laboratory is a critical component of the disposal process.
-
Satellite Accumulation Areas (SAAs) : Hazardous waste, including unused this compound, must be stored in a designated SAA.[6] This area should be at or near the point of generation and inspected weekly for any leaks.[6]
-
Container Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., flammable if mixed with a flammable solvent).[6]
-
Container Status : Keep waste containers tightly closed except when adding waste.[6][7] Once a container is full, it must be removed from the SAA within three days.[6] Partially filled containers can remain in the SAA for up to one year.[6]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound | C14H14N2O3 | CID 5358591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 55812-46-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 55812-46-9 [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pyridindolol
For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of Pyridindolol (CAS Number: 55812-46-9), a bacterial metabolite under investigation for its biological activities. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols due to the compound's potential bioactivity and the limited availability of comprehensive toxicological data. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
This compound is a crystalline solid and a bacterial metabolite originally isolated from Streptomyces alboverticillatus.[1] While its specific toxicological properties are not extensively documented, it is classified as hazardous, and researchers should handle it with the utmost care. The following procedures are based on the available safety data and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | Primary Protection: - Disposable nitrile or neoprene gloves (double-gloving recommended)- Disposable, fluid-resistant lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles |
| High-Energy Operations (e.g., sonicating, vortexing, or any procedure that could generate aerosols) | Enhanced Protection (in addition to primary protection): - Face shield worn over safety glasses or goggles- A NIOSH-approved respirator may be necessary based on a risk assessment, especially if working outside of a primary engineering control. |
| Spill Cleanup | Maximum Protection: - Two pairs of chemotherapy-grade gloves- Impermeable disposable gown- Chemical splash goggles and a face shield- NIOSH-approved respirator with appropriate cartridges |
Note: Always consult the specific Safety Data Sheet (SDS) for the most current and detailed PPE requirements.[2][3]
Safe Handling and Operational Plans
Due to its potential potency, all handling of this compound should occur within a designated area and employ engineering controls to minimize exposure.
Engineering Controls:
-
Primary Enclosure: A certified chemical fume hood, biological safety cabinet, or a glove box is required for all manipulations of solid this compound and for the preparation of stock solutions.
-
Ventilation: The laboratory should be well-ventilated with negative pressure relative to surrounding areas to prevent the escape of airborne particles.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound within a ventilated enclosure. Use dedicated, clean spatulas and weighing vessels.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to minimize the generation of dust.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the work area. Remove all other PPE in a designated area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE (gloves, lab coats), weighing papers, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid hazardous waste in clearly labeled, sealed containers.
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Quantitative Safety Data
Specific quantitative safety data for this compound, such as Occupational Exposure Limits (OELs), are not currently established. For potent pharmaceutical compounds with limited data, a conservative approach is to adhere to the principles of Occupational Exposure Banding (OEB). A compound is generally considered potent if it has an OEL at or below 10 µg/m³ as an 8-hour time-weighted average.[4][5]
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | - |
| Occupational Exposure Band (OEB) (presumed) | OEB 3 or 4 | General guidance for potent compounds[5][6] |
| Glove Breakthrough Time (Pyridine) | >480 minutes (Butyl rubber, Viton) | Ansell Chemical Resistance Guide[7] |
| Glove Breakthrough Time (Pyridine) | <1 minute (Nitrile) | Kimberly Clark Nitrile Gloves Chemical Resistance Guide[8] |
Note on Glove Selection: While this compound contains a pyridine moiety, its overall chemical properties may differ. The provided breakthrough times for pyridine suggest that nitrile gloves may offer only splash protection and should be changed immediately upon contact. For extended handling, more resistant glove materials like butyl rubber or Viton should be considered, or double-gloving with nitrile gloves. A thorough risk assessment should guide the final selection of gloves.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt of the compound to its final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
